CMX 001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S)-2-[(4-amino-2-oxopyrimidin-1-yl)methyl]-3-hydroxypropyl] 3-hexadecoxypropyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-36-38(33,34)37-24-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVMSXUYZJYBDG-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OCC(CN1C=CC(=NC1=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OC[C@@H](CN1C=CC(=NC1=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis and Trajectory of CMX-001 (Brincidofovir): A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CMX-001, later known as brincidofovir, emerged from the need for a broad-spectrum antiviral agent with an improved safety profile over its parent compound, cidofovir.[1] Cidofovir, while effective against a range of double-stranded DNA (dsDNA) viruses, is hampered by its poor oral bioavailability and significant nephrotoxicity, requiring intravenous administration and pre-hydration.[2] CMX-001 was designed as a lipid conjugate of cidofovir to overcome these limitations.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of CMX-001, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
CMX-001 is a lipid conjugate of cidofovir, specifically a phosphonic acid, [[(S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy]methyl]mono[3-(hexadecyloxy)propyl] ester.[2] This molecular design links a lipid moiety to the phosphonate group of cidofovir, creating a prodrug that leverages endogenous lipid uptake pathways for enhanced intracellular delivery.[3][4] This structural modification results in higher intracellular concentrations of the active antiviral agent and lower plasma concentrations of cidofovir, thereby increasing potency and reducing the risk of kidney toxicity.[1][2]
In Vitro Antiviral Activity
Preclinical studies demonstrated the potent and broad-spectrum antiviral activity of CMX-001 against all five families of dsDNA viruses that cause disease in humans. The conjugation of the lipid moiety significantly enhances its in vitro potency compared to cidofovir.
| Virus Family | Virus | EC50 (µM) of CMX-001 | Fold Enhancement vs. Cidofovir |
| Poxviridae | Variola virus | 0.05 - 0.21 | 97 to 271-fold |
| Vaccinia virus | ~0.1 | 100-fold | |
| Ectromelia virus | ~0.8 | 24-fold | |
| Herpesviridae | Cytomegalovirus (CMV) | ~0.001 | >100-fold |
| Herpes Simplex Virus (HSV-1) | 0.009 - 0.06 | >100-fold | |
| Herpes Simplex Virus (HSV-2) | 0.009 - 0.027 | >100-fold | |
| Varicella-Zoster Virus (VZV) | ~0.0004 | Not Specified | |
| Epstein-Barr Virus (EBV) | 0.02 - 0.04 | Not Specified | |
| Adenoviridae | Adenovirus | 0.001 - 0.27 | >100-fold |
| Polyomaviridae | BK virus | Not Specified | Not Specified |
| JC virus | 0.0055 | Not Specified | |
| Papillomaviridae | Human Papillomavirus (HPV) | Not Specified | Not Specified |
Table 1: In Vitro Antiviral Activity of CMX-001 against various dsDNA viruses. The 50% effective concentration (EC50) values demonstrate the enhanced potency of CMX-001 compared to its parent compound, cidofovir.[2]
Animal Model Efficacy
The efficacy of CMX-001 was evaluated in various animal models of dsDNA virus infections, providing crucial data for its development, particularly for smallpox under the FDA's Animal Rule.
| Animal Model | Virus | Key Findings |
| New Zealand White Rabbits | Rabbitpox virus (intradermal infection) | Statistically significant decrease in maximum clinical score and weight loss compared to placebo. A single dose was sufficient to prevent lethal disease.[5][6][7][8][9] |
| BALB/c Mice | Herpes Simplex Virus (HSV-1 and HSV-2) | Significantly reduced mortality with doses of 1.25 to 5 mg/kg even with delayed treatment. Virus titers in organs were 3 to 5 log10 pfu/gram lower than in acyclovir-treated mice. |
| Syrian Hamsters | Adenovirus | Effective in preventing viral replication in key organs.[10] |
Table 2: Summary of CMX-001 Efficacy in Key Animal Models. These studies demonstrated the in vivo potential of CMX-001 as a prophylactic and therapeutic agent.
Mechanism of Action
The mechanism of action of CMX-001 involves a multi-step intracellular process that ultimately inhibits viral DNA synthesis.
Figure 1: Mechanism of Action of CMX-001 (Brincidofovir). This diagram illustrates the intracellular conversion of CMX-001 to its active form, cidofovir diphosphate, which then inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis.[4][11][12]
Clinical Development
CMX-001 has undergone extensive clinical development for the prevention and treatment of several dsDNA viral infections.
Phase II Clinical Trials
Early to mid-stage clinical trials provided evidence of the safety and efficacy of CMX-001 in various patient populations.
| Trial Identifier | Indication | Key Outcomes |
| Study 201 | CMV Prophylaxis in HCT Recipients | 230 subjects randomized. Showed potential to improve outcomes for immunosuppressed patients with no evidence of myelosuppression or nephrotoxicity.[13] |
| Study 202 | Adenovirus infection in HCT recipients | 48 subjects. Confirmed lack of hematologic and renal toxicity. Showed a trend towards decreased progression of adenovirus disease and a decrease in overall mortality with twice-weekly dosing.[14] |
| Open-Label Study (CMX001-350) | Life-threatening dsDNA viral infections | Enrolled patients with infections from all five families of dsDNA viruses. Provided important supportive data for the broad-spectrum activity of CMX-001.[15] |
Table 3: Summary of Key Phase II Clinical Trials of CMX-001. These trials established the safety profile and demonstrated the antiviral activity of CMX-001 in humans.
Phase III Clinical Trial (SUPPRESS)
The SUPPRESS trial (NCT01769170) was a pivotal Phase III study evaluating CMX-001 for the prevention of clinically significant cytomegalovirus (CMV) infection in adult allogeneic hematopoietic cell transplant (HCT) recipients.
Figure 2: Workflow of the SUPPRESS Phase III Clinical Trial (NCT01769170). This diagram outlines the key stages of the trial from patient screening and enrollment to treatment and follow-up, culminating in the assessment of primary and secondary endpoints.
The SUPPRESS trial did not meet its primary endpoint of preventing clinically significant CMV infection by week 24 post-transplant. While there was a lower incidence of CMV infection in the brincidofovir arm during the treatment phase (up to week 14), this benefit was not sustained after treatment discontinuation. The trial also showed a non-statistically significant increase in mortality in the brincidofovir arm, which was suggested to be driven by a higher incidence of graft-versus-host-disease (GVHD).
Experimental Protocols
In Vitro Antiviral Assays: Plaque Reduction Assay (Example for Vaccinia Virus)
A common method to determine the in vitro efficacy of an antiviral agent is the plaque reduction assay.
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., BSC-40 cells for vaccinia virus) are prepared in multi-well plates.[16][17][18][19]
-
Virus Inoculation: Cells are infected with a standardized amount of virus (e.g., a multiplicity of infection of 0.1) and incubated for a set period to allow for viral entry.[16][17][18][19]
-
Drug Treatment: The virus inoculum is removed, and cell culture medium containing serial dilutions of CMX-001 is added to the wells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for vaccinia virus).
-
Plaque Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Determination: The concentration of CMX-001 that reduces the number of plaques by 50% compared to the untreated control is calculated as the EC50 value.
Animal Model: Rabbitpox Virus Intradermal Infection Model
This model was crucial for evaluating the efficacy of CMX-001 for smallpox.
-
Animal Subjects: New Zealand White rabbits are used as the animal model.[5][6][7][8][9]
-
Viral Challenge: Rabbits are infected via intradermal injection of a lethal dose of rabbitpox virus.[5][6][7][8][9]
-
Treatment: CMX-001 is administered orally at various doses and schedules, often initiated at the first sign of clinical disease (e.g., lesions).
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., lesion development, weight loss, fever) and survival.
-
Endpoint Analysis: The primary endpoints are typically survival and reduction in disease severity (clinical scores).
Conclusion
CMX-001 (brincidofovir) represents a significant advancement in antiviral drug development, born from a rational design to improve upon an existing therapeutic. Its lipid-conjugate structure successfully enhances oral bioavailability and intracellular drug delivery, leading to potent broad-spectrum activity against dsDNA viruses with a reduced risk of nephrotoxicity compared to cidofovir. While the Phase III SUPPRESS trial for CMV prophylaxis in HCT recipients did not meet its primary endpoint, the extensive preclinical and clinical data have established its antiviral efficacy and safety profile. The development of CMX-001, particularly its approval for smallpox, underscores the importance of innovative prodrug strategies in addressing unmet medical needs in infectious diseases. Further research and clinical evaluation continue to explore the full potential of this important antiviral agent.
References
- 1. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 7. Frontiers | Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 11. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 12. Brincidofovir - Wikipedia [en.wikipedia.org]
- 13. Chimerix reports Phase II trial data of CMX001 - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Chimerix Commences CMX001 Open-Label Clinical Study for the Treatment of Patients With Life-Threatening or Serious dsDNA Viral Infections [prnewswire.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Core of CMX001: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental basic research applications of CMX001, also known as brincidofovir. CMX001 is a lipid conjugate of cidofovir, a nucleotide analog antiviral agent. This modification enhances its oral bioavailability and intracellular penetration, leading to potent activity against a broad spectrum of double-stranded DNA (dsDNA) viruses. This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and detailed experimental protocols relevant to its preclinical evaluation.
Mechanism of Action: Intracellular Activation and Viral DNA Polymerase Inhibition
CMX001 exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it is designed to efficiently cross cell membranes due to its lipophilic nature. Once inside the host cell, the lipid moiety is cleaved by cellular lipases to release cidofovir. Subsequently, cellular kinases phosphorylate cidofovir, first to cidofovir monophosphate and then to its active form, cidofovir diphosphate.[1]
Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, an enzyme essential for the replication of the viral genome. By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), cidofovir diphosphate is incorporated into the growing viral DNA chain. However, due to the structure of cidofovir, the addition of the next nucleotide is blocked, leading to premature chain termination and the inhibition of viral replication.[1]
Quantitative Antiviral Activity
The in vitro efficacy of CMX001 has been evaluated against a wide range of dsDNA viruses. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%. Lower EC50 values indicate greater antiviral potency.
Table 1: Antiviral Activity of CMX001 against Orthopoxviruses
| Virus | Strain | Cell Line | EC50 (µM) |
| Variola virus | Multiple | BSC-40 | 0.05 - 0.21 |
| Vaccinia virus | Multiple | MRC-5 | 0.1 - 1.0 |
| Monkeypox virus | Multiple | Vero | 0.2 - 1.2 |
| Cowpox virus | Multiple | HFF | 0.3 - 1.5 |
| Ectromelia virus | Multiple | BSC-40 | ~0.5 |
| Rabbitpox virus | Multiple | Vero | ~0.5 |
Table 2: Antiviral Activity of CMX001 against other dsDNA Viruses
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) |
| Herpesviridae | Cytomegalovirus (CMV) | AD169 | HFF | 0.004 - 0.01 |
| Herpes Simplex Virus 1 (HSV-1) | KOS | HFF | 0.02 - 0.05 | |
| Herpes Simplex Virus 2 (HSV-2) | G | HFF | 0.03 - 0.07 | |
| Varicella-Zoster Virus (VZV) | Ellen | MRC-5 | 0.01 - 0.03 | |
| Adenoviridae | Adenovirus (AdV) | Type 5 | A549 | 0.01 - 0.1 |
| Polyomaviridae | BK virus | Dunlop | RPTECs | 0.13 |
| JC virus | Not widely reported | |||
| Papillomaviridae | Human Papillomavirus (HPV) | Multiple | In vitro data limited | |
| Parvoviridae | Parvovirus B19 | EPCs, UT7/EpoS1 | 0.22 - 14.3 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antiviral activity of CMX001.
Plaque Reduction Assay (PRA)
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds against cytopathic viruses.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, BSC-40, or A549 cells)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
CMX001 stock solution
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or 0.5% agarose)
-
Phosphate-Buffered Saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6- or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed the host cells in 6- or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of CMX001 in serum-free cell culture medium.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Wash the cells once with PBS. Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and add the different concentrations of CMX001 or control medium to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, remove the medium and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
Quantitative Polymerase Chain Reaction (qPCR) Assay
This assay quantifies the amount of viral DNA in a sample, providing a measure of viral replication.
Materials:
-
Infected cell lysates or supernatant
-
DNA extraction kit
-
Primers and probe specific to a conserved region of the viral genome
-
qPCR master mix
-
qPCR instrument
-
Standard curve material (plasmid DNA containing the target viral sequence of known concentration)
Protocol:
-
Sample Preparation: Culture host cells and infect them with the virus in the presence of various concentrations of CMX001. After the desired incubation period, harvest the cells or supernatant.
-
DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the standard curve material with known copy numbers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, specific primers, and probe. Add the extracted DNA from the samples and the standard curve dilutions to the respective wells of a qPCR plate.
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with an appropriate program for the target virus. The program typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The qPCR instrument will generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the copy number of the standards. The viral DNA copy number in the experimental samples is determined by interpolating their Ct values onto the standard curve. The EC50 is the drug concentration that reduces the viral DNA copy number by 50% compared to the untreated virus control.
Conclusion
CMX001 is a potent antiviral agent with a well-defined mechanism of action and broad-spectrum activity against a variety of clinically significant dsDNA viruses. The enhanced oral bioavailability and favorable safety profile compared to its parent compound, cidofovir, make it a valuable tool for both basic research and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of CMX001 and other novel antiviral candidates. The structured presentation of quantitative data and a clear understanding of its molecular interactions will aid researchers in designing and interpreting future studies in the field of antiviral drug discovery.
References
CMX001 (Brincidofovir): A Technical Literature Review for Drug Development Professionals
An In-depth Guide to the Core Science, Preclinical Data, and Clinical Development of a Broad-Spectrum Antiviral Agent
Introduction
CMX001, now known as brincidofovir, is a lipid conjugate of cidofovir developed to provide a more potent and safer alternative to its parent compound for the treatment of infections caused by double-stranded DNA (dsDNA) viruses. This technical guide provides a comprehensive review of the available literature on CMX001, focusing on its mechanism of action, preclinical efficacy, and clinical development. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Core Concepts: Mechanism of Action
CMX001 is a prodrug designed for enhanced oral bioavailability and increased intracellular concentrations of the active antiviral agent, cidofovir diphosphate.[1][2] The lipid component of the molecule facilitates its entry into host cells.[2] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir.[2] Cellular enzymes then phosphorylate cidofovir to its active diphosphate form.[2] Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[3]
Figure 1: Mechanism of action of CMX001 (Brincidofovir).
Quantitative Data Summary
In Vitro Antiviral Activity
CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Poxviridae | Variola virus | Not Specified | 0.0011 | [4] |
| Poxviridae | Vaccinia virus | Not Specified | 0.002 | [4] |
| Poxviridae | Monkeypox virus | Not Specified | 0.004 | [4] |
| Herpesviridae | Cytomegalovirus (CMV) | Not Specified | 0.004 | [4] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Not Specified | 0.009 | [4] |
| Herpesviridae | Varicella-Zoster Virus (VZV) | Not Specified | 0.001 | [4] |
| Adenoviridae | Adenovirus (multiple serotypes) | Not Specified | 0.001 - 0.27 | [4] |
| Polyomaviridae | BK virus | Not Specified | 0.01 | [4] |
In Vivo Efficacy in Animal Models
The efficacy of CMX001 has been evaluated in various animal models of dsDNA virus infections. Key survival data from these studies are presented below.
Rabbitpox Model
| Treatment Group | Treatment Initiation (Post-Infection) | Survival Rate (%) | Reference |
| Placebo | - | 48 | [1] |
| Brincidofovir | Onset of Fever | 100 | [1] |
| Brincidofovir | 24 hours post-fever | 93 | [1] |
| Brincidofovir | 48 hours post-fever | 93 | [1] |
Mousepox (Ectromelia Virus) Model
| Treatment Group | Treatment Initiation (Post-Infection) | Survival Rate (%) | Reference |
| Placebo | - | Not specified | [5] |
| Brincidofovir (20/5/5 mg/kg) | Day 4 | 72% improvement vs. placebo | [5] |
| Brincidofovir (10/5/5 mg/kg) | Day 4 | 78 | [5] |
Experimental Protocols
In Vitro Antiviral Activity Assays
General Protocol for EC50 Determination:
-
Cell Culture: Appropriate host cell lines for the specific virus being tested are cultured in 96-well plates to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus.
-
Drug Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of CMX001. A no-drug control is included.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) or plaques in the control wells.
-
Assessment of Antiviral Effect: The antiviral activity is determined by quantifying the inhibition of viral replication. Common methods include:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques. The EC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the control.
-
CPE Inhibition Assay: Microscopically assessing the extent of virus-induced CPE. The EC50 is the concentration that protects 50% of the cell monolayer from destruction.
-
Neutral Red Uptake Assay: Staining viable cells with neutral red dye. The EC50 is the concentration that results in a 50% increase in dye uptake compared to the virus control.
-
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Figure 2: General workflow for in vitro EC50 determination.
In Vivo Animal Efficacy Studies
Rabbitpox Model Protocol: [1]
-
Animal Model: New Zealand White rabbits are used.
-
Viral Challenge: Rabbits are infected intradermally with a lethal dose of rabbitpox virus (Utrecht strain).
-
Monitoring: Animals are monitored daily for clinical signs of disease, including fever, weight loss, and lesion development.
-
Treatment Initiation: Treatment with CMX001 or placebo is initiated at a predetermined time point, such as the onset of fever or a specified number of days post-infection.
-
Dosing: CMX001 is administered orally at specified doses and frequencies.
-
Endpoint: The primary endpoint is survival. Secondary endpoints may include changes in clinical scores, viral load in blood and tissues, and time to resolution of clinical signs.
-
Data Analysis: Survival curves are generated and compared between treatment and placebo groups using statistical methods such as the log-rank test.
Mousepox (Ectromelia Virus) Model Protocol: [5]
-
Animal Model: BALB/c mice are commonly used.
-
Viral Challenge: Mice are infected intranasally with a lethal dose of ectromelia virus (Moscow strain).
-
Treatment: CMX001 or placebo is administered orally at specified doses and schedules, typically starting a few days after infection.
-
Endpoint: The primary endpoint is survival.
-
Data Analysis: Survival rates are compared between the CMX001-treated and placebo groups.
Clinical Development
CMX001 has been evaluated in several clinical trials for the prevention and treatment of various dsDNA virus infections in different patient populations.
Phase II Study for the Prevention of Cytomegalovirus (CMV) Infection (NCT00942305)
-
Objective: To evaluate the safety, tolerability, and ability of CMX001 to prevent or control CMV infection in hematopoietic stem cell transplant (HSCT) recipients.[6]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[6]
-
Patient Population: CMV-seropositive (R+) HSCT recipients.[6]
-
Intervention: CMX001 administered orally once or twice weekly for up to 11 weeks, initiated after engraftment.[6]
-
Key Inclusion Criteria: Aged ≥18 years, CMV seropositive before allogeneic HSCT, less than 30 days post-transplant, and evidence of engraftment.[6]
-
Key Exclusion Criteria: Active CMV disease within 6 months prior to enrollment, HIV positive, active hepatitis B or C.[7]
Phase III Study for the Prevention of CMV Infection (SUPPRESS - NCT01769170)
-
Objective: To determine the safety and efficacy of CMX001 for the prevention of CMV infection in CMV-seropositive HSCT recipients.[8][9]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[8][9]
-
Patient Population: Approximately 450 CMV-seropositive subjects who had undergone allogeneic HSCT.[8][9]
-
Intervention: Oral CMX001 or placebo administered from as early as possible after transplant but no later than Day 28, and continued through Week 14.[8][9]
-
Key Inclusion Criteria: Allogeneic HSCT recipients with prior evidence of CMV exposure and negative for CMV viremia at screening.[8]
-
Key Exclusion Criteria: Receipt of anti-CMV therapy post-transplant, prior treatment with CMX001.[8]
Figure 3: Logical progression from Phase II to Phase III clinical trials.
Conclusion
CMX001 (brincidofovir) is a potent antiviral agent with a broad spectrum of activity against clinically significant dsDNA viruses. Its unique lipid-conjugate design offers advantages in terms of oral bioavailability and intracellular drug delivery. Preclinical studies have demonstrated significant efficacy in animal models of severe viral diseases. While clinical development has explored its potential in preventing and treating viral infections in immunocompromised patient populations, further research is ongoing to fully define its therapeutic role. This technical guide provides a foundational overview of the key scientific and clinical data available for CMX001, serving as a valuable resource for professionals in the field of antiviral drug development.
References
- 1. Efficacy of delayed brincidofovir treatment against a lethal rabbitpox virus challenge in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 4. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose Escalation Study Of The Safety, Tolerability And Ability Of CMX001 To Prevent Or Control CMV Infection In R+ Hematopoietic Stem Cell Transplant Recipients | Dana-Farber Cancer Institute [dana-farber.org]
- 7. journals.asm.org [journals.asm.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Properties of CMX001 (Brincidofovir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX001, known as brincidofovir (BCV), is an investigational oral antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. Developed as a lipid conjugate of cidofovir (CDV), CMX001 exhibits enhanced oral bioavailability and an improved safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the core properties of CMX001, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, with a focus on data and methodologies relevant to the scientific community.
Mechanism of Action
CMX001 is a prodrug that leverages endogenous lipid uptake pathways to enter cells. Once intracellular, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-PP acts as a competitive inhibitor of viral DNA polymerase, serving as an alternative substrate that, upon incorporation into the growing viral DNA chain, leads to the termination of DNA synthesis and subsequent inhibition of viral replication.
Data Presentation
In Vitro Antiviral Activity
CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses. The half-maximal effective concentrations (EC50) are summarized below.
| Viral Family | Virus | Strain(s) | Cell Line | EC50 (µM) | Reference |
| Poxviridae | Variola virus | BSH74, SOM77, JPN51, UNK52, BRZ66 | BSC-40 | 0.05 - 0.21 | [1][2] |
| Vaccinia virus | ~0.07 - 0.8 | [2] | |||
| Ectromelia virus | ~0.07 - 0.8 | [2] | |||
| Rabbitpox virus | ~0.07 - 0.8 | [2] | |||
| Monkeypox virus | ~0.07 - 0.8 | [2] | |||
| Cowpox virus | ~0.07 - 0.8 | [2] | |||
| Herpesviridae | Cytomegalovirus (CMV) | Potent activity | |||
| Adenoviridae | Adenovirus (AdV) | Potent activity | |||
| Polyomaviridae | BK virus | Potent activity | |||
| JC virus | Potent activity | ||||
| Papillomaviridae | Human Papillomavirus (HPV) | Potent activity |
Pharmacokinetic Properties
The pharmacokinetic profile of CMX001 has been evaluated in healthy adult volunteers following both oral and intravenous administration.
Table 2: Pharmacokinetic Parameters of Oral CMX001 in Healthy Adults
| Parameter | 100 mg Tablet | 100 mg Suspension |
| Oral Bioavailability | 13.4% | 16.8% |
| Cmax (ng/mL) | 480 | Not specified |
| Tmax (hours) | ~3 | Not specified |
| AUCtau (ng·hr/mL) | 3400 | Not specified |
| Volume of Distribution (L) | 1230 | 1230 |
Data compiled from multiple sources.
Table 3: Pharmacokinetic Parameters of Intravenous CMX001 in Healthy Adults
| Dose | Cmax (ng/mL) | AUC∞ (ng·h/mL) |
| 10 mg (2h infusion) | 613 | 1312 |
| 25 mg (2h infusion) | 1412 | 2889 |
| 50 mg (2h infusion) | 2952 | 5948 |
| 50 mg (4h infusion) | 1586 | 6570 |
Data from a single ascending dose study.
Experimental Protocols
In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol outlines a standard method for determining the in vitro efficacy of CMX001 against dsDNA viruses.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., BSC-40 for variola virus) is seeded into 96-well plates and cultured to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with the target virus at a predetermined multiplicity of infection (MOI).
-
Compound Addition: Following viral adsorption, the inoculum is removed, and serial dilutions of CMX001 are added to the wells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in treated wells is compared to untreated controls to determine the concentration of CMX001 that inhibits plaque formation by 50% (EC50).
Rabbitpox Lethal Animal Model for Efficacy Testing
The efficacy of CMX001 against smallpox was established under the FDA's Animal Rule using a lethal rabbitpox virus infection model in New Zealand White rabbits.
Methodology:
-
Animal Model: New Zealand White rabbits are used as the animal model.
-
Viral Challenge: Animals are challenged with a lethal dose of rabbitpox virus via intradermal or aerosol routes.
-
Treatment Regimen: CMX001 is administered orally at various doses and schedules, with treatment initiated either pre- or post-exposure.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., fever, lesions, weight loss) and survival.
-
Endpoint: The primary efficacy endpoint is survival. Virological and immunological parameters may also be assessed.
Clinical Trial Protocol: Phase 2 Study for CMV Prevention (NCT00942305)
This study was a randomized, double-blind, placebo-controlled, dose-escalation trial to evaluate the safety and efficacy of CMX001 for the prevention of cytomegalovirus (CMV) infection in adult allogeneic hematopoietic stem cell transplant (HCT) recipients.
Study Design:
-
Participants: CMV-seropositive adult HCT recipients.
-
Intervention: CMX001 administered orally once or twice weekly, or placebo, for 9-11 weeks.
-
Primary Endpoint: The proportion of subjects with CMV viremia or disease through week 14 post-transplant.
-
Key Assessments:
-
Virology: Weekly monitoring of CMV DNA levels in plasma using a quantitative real-time PCR assay.
-
Safety: Monitoring of adverse events, clinical laboratory parameters (hematology, chemistry), and vital signs.
-
Conclusion
CMX001 (brincidofovir) is a promising broad-spectrum antiviral agent with a well-defined mechanism of action and a favorable pharmacokinetic and safety profile. Its potent in vitro activity against a range of dsDNA viruses, coupled with demonstrated efficacy in animal models and clinical trials, underscores its potential as a valuable therapeutic option for the treatment and prevention of diseases caused by these pathogens. The data and protocols presented in this guide are intended to support further research and development in this field.
References
CMX 001 and its biological targets
An In-Depth Technical Guide to CMX001 (Brincidofovir) and its Biological Targets
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMX001, known as Brincidofovir (BCV), is a potent, orally bioavailable antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses.[1] It is a lipid conjugate of the acyclic nucleotide phosphonate, cidofovir (CDV).[2] This strategic chemical modification significantly enhances the compound's therapeutic profile by increasing its oral bioavailability and intracellular delivery, thereby boosting its antiviral potency while mitigating the nephrotoxicity commonly associated with intravenous cidofovir.[3][4][5] Approved by the FDA under the brand name TEMBEXA® for the treatment of human smallpox disease, its mechanism of action and biological targets have been extensively studied.[3][6] This document provides a comprehensive technical overview of CMX001, focusing on its core mechanism, biological targets, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action
Brincidofovir's efficacy is rooted in its design as a targeted prodrug. The molecule mimics a natural lipid, lysophosphatidylcholine, which allows it to be actively taken up by cells using endogenous lipid uptake pathways.[7][8] This delivery mechanism ensures high intracellular concentrations of the drug in virus-infected cells.
Once inside the cell, the molecule undergoes a two-step activation process:
-
Cleavage: The lipid ester linkage of brincidofovir is cleaved by intracellular hydrolases, releasing the nucleotide analog cidofovir.[3][7]
-
Phosphorylation: Cellular kinases then phosphorylate cidofovir twice to form the pharmacologically active metabolite, cidofovir diphosphate (CDV-PP).[7][8]
The active antiviral, cidofovir diphosphate, selectively targets and inhibits viral DNA polymerase.[4][7] It acts through a dual mechanism:
-
Competitive Inhibition: CDV-PP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral DNA polymerase.
-
Chain Termination: CDV-PP can be incorporated into the elongating viral DNA strand. As it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, it acts as a chain terminator, halting viral DNA synthesis.[4][7]
This targeted inhibition of viral DNA replication is the cornerstone of brincidofovir's antiviral activity.
Biological Targets
The primary biological target for the active metabolite of CMX001, cidofovir diphosphate, is the viral DNA polymerase .[7][9] By inhibiting this critical enzyme, the drug effectively halts the replication of a wide array of dsDNA viruses. The lipid conjugation enhances activity against orthopoxviruses by 24- to 271-fold compared to cidofovir alone.[2]
CMX001 has demonstrated potent in vitro activity against all five families of dsDNA viruses that cause disease in humans:[2]
-
Poxviridae: Including Variola virus (smallpox), Vaccinia virus, Monkeypox virus, and Ectromelia virus (mousepox).[2][10]
-
Herpesviridae: Such as Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus.[1][9]
-
Adenoviridae: A common cause of respiratory illness and a significant threat to immunocompromised patients.[1]
-
Papillomaviridae: The family of human papillomaviruses (HPV).[1]
Notably, brincidofovir has also shown activity against the Ebola virus, which is an RNA virus.[3][9] This effect is considered paradoxical as RNA viruses do not utilize a DNA polymerase for replication, and the exact mechanism for this activity is not fully elucidated.
Quantitative Data
Table 1: In Vitro Antiviral Activity of Brincidofovir (CMX001)
This table summarizes the 50% effective concentration (EC₅₀) of brincidofovir against various dsDNA viruses, highlighting its potency.
| Virus Family | Virus | Cell Line | EC₅₀ (nM) | Reference |
| Herpesviridae | Cytomegalovirus (CMV) | PDA | 5.5 | [1] |
| Poxviridae | Variola Virus | See Note 1 | [2] | |
| Poxviridae | Cowpox Virus | See Note 1 | [2] | |
| Poxviridae | Ectromelia Virus | See Note 1 | [2] | |
| Adenoviridae | Adenovirus (ADV) | A549 | Data Not Specified | [1] |
| Herpesviridae | Herpes Simplex Virus (HSV) | HFF | Data Not Specified | [1] |
Note 1: Specific EC₅₀ values were not provided in the search results, but the enhancement in activity for CMX001 over cidofovir was reported to be up to 271-fold for Variola virus and 24-fold for Ectromelia virus.[2]
Table 2: Key Pharmacokinetic Parameters of Brincidofovir
This table outlines the pharmacokinetic properties of brincidofovir and its active metabolite in humans.
| Parameter | Brincidofovir (Prodrug) | Cidofovir Diphosphate (Active) | Reference |
| Oral Bioavailability | 13.4% (tablet), 16.8% (suspension) | N/A | [3][11] |
| Plasma Protein Binding | >99.9% | N/A | [11] |
| Volume of Distribution (Vd) | 1230 L | N/A | [3] |
| Elimination Half-life (t½) | 19.3 hours | 113 hours | [11] |
| Cmax (100 mg oral tablet) | 251 ng/mL | N/A | [12] |
| AUC∞ (100 mg oral tablet) | 1394 ng·hr/mL | N/A | [12] |
Experimental Protocols & Workflows
Protocol 1: Determination of In Vitro Antiviral Efficacy (EC₅₀)
This protocol outlines a generalized method for assessing the 50% effective concentration (EC₅₀) of brincidofovir against a target dsDNA virus using a cell culture-based assay.
-
Cell Plating: Seed a suitable host cell line (e.g., A549 for Adenovirus, HFF for HSV, Vero for Poxviruses) into 96-well microtiter plates and incubate until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of brincidofovir in cell culture medium, ranging from high to low concentrations, along with a no-drug (vehicle) control.
-
Viral Infection: Remove the culture medium from the cell monolayers and infect the cells with a standardized inoculum of the target virus.
-
Drug Treatment: After a viral adsorption period (typically 1-2 hours), remove the inoculum and add the prepared serial dilutions of brincidofovir to the respective wells.
-
Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of a cytopathic effect (CPE) in the untreated control wells (typically 3-7 days).
-
Assay Readout: Quantify the viral activity. This can be done by:
-
Visual Scoring: Microscopically scoring the percentage of CPE in each well.
-
Cell Viability Assay: Using assays like MTT or MTS to measure the viability of the cells, which is inversely proportional to viral-induced cell death.
-
Plaque Reduction Assay: For viruses that form plaques, counting the number of plaques at each drug concentration compared to the control.
-
-
Data Analysis: Plot the percentage of viral inhibition against the logarithm of the drug concentration. Use a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the EC₅₀ value, which is the drug concentration that inhibits viral replication by 50%.
Protocol 2: Animal Model Efficacy Study (Orthopoxvirus)
This protocol describes a representative in vivo efficacy study using a lethal animal model of smallpox, such as the rabbitpox model in New Zealand White rabbits or the mousepox (ectromelia) model in mice.[5][13]
-
Acclimation & Randomization: Acclimate animals to the facility for a minimum period. Randomly assign animals to treatment groups (e.g., Placebo, Brincidofovir low dose, Brincidofovir high dose).
-
Viral Challenge: Infect all animals, except for a naive control group, with a predetermined lethal dose (e.g., 100x LD₅₀) of the orthopoxvirus via a clinically relevant route, such as intranasal or small particle aerosol.[5]
-
Treatment Administration: Initiate treatment at a specified time point post-infection (e.g., 24, 48, or 72 hours) to evaluate therapeutic efficacy. Administer brincidofovir or placebo via oral gavage according to the assigned group's dosing regimen (e.g., 10 mg/kg once daily for 5 days).
-
Monitoring: Monitor animals at least twice daily for the duration of the study (typically 21-28 days). Record key endpoints:
-
Survival: Primary endpoint.
-
Morbidity: Clinical signs of disease (e.g., lethargy, ruffled fur, lesions).
-
Body Weight: Daily body weight measurements as an indicator of health.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: In satellite groups of animals, collect blood samples at various time points after dosing to measure plasma concentrations of brincidofovir and intracellular concentrations of cidofovir diphosphate in peripheral blood mononuclear cells (PBMCs).[13]
-
Virology: At scheduled time points or at the time of euthanasia, collect tissues (e.g., spleen, liver, lung) to determine viral titers via plaque assay.
-
Data Analysis:
-
Compare survival curves between groups using Kaplan-Meier analysis and the log-rank test.
-
Analyze differences in body weight and viral titers using appropriate statistical tests (e.g., ANOVA, t-test).
-
Correlate PK parameters with efficacy outcomes to establish therapeutic exposure targets.
-
Resistance
While naturally occurring resistance to brincidofovir is not known, it can develop under selective pressure in cell culture.[7] The mechanism of resistance involves specific amino acid substitutions in the target viral DNA polymerase, which can reduce the antiviral activity of brincidofovir.[7] Importantly, due to their distinct mechanisms of action, cross-resistance between brincidofovir and other anti-orthopoxvirus agents like tecovirimat is not expected.[7]
Conclusion
CMX001 (Brincidofovir) is a highly effective antiviral agent whose mechanism is centered on the targeted inhibition of viral DNA polymerase. Its innovative lipid-conjugate design serves as an exemplary case of prodrug strategy, successfully enhancing oral bioavailability and intracellular drug delivery while minimizing the toxicity of the parent compound, cidofovir. Through its potent activity against a wide range of clinically significant dsDNA viruses, particularly orthopoxviruses, brincidofovir stands as a critical tool in biodefense and the management of severe viral infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brincidofovir - Wikipedia [en.wikipedia.org]
- 4. What is Brincidofovir used for? [synapse.patsnap.com]
- 5. Efficacy of therapeutic intervention with an oral ether–lipid analogue of cidofovir (CMX001) in a lethal mousepox model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Tembexa (brincidofovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The efficacy and pharmacokinetics of brincidofovir for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research of CMX001 (Brincidofovir)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMX001, known as Brincidofovir, is a lipid conjugate of cidofovir, an acyclic nucleotide analog of deoxycytidine monophosphate.[1] Developed to improve upon the therapeutic profile of cidofovir, Brincidofovir exhibits broad-spectrum activity against all five families of double-stranded DNA (dsDNA) viruses that cause human disease.[2][3] Its unique structure, which conjugates cidofovir to a lipid molecule, enhances its oral bioavailability and cellular uptake while reducing the nephrotoxicity associated with its parent compound.[2][4] This design allows for higher intracellular concentrations of the active antiviral metabolite, cidofovir diphosphate, leading to significantly greater in vitro potency.[4][5] This technical guide provides a comprehensive overview of the early-stage research on CMX001, summarizing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and foundational experimental protocols.
Mechanism of Action
Brincidofovir's antiviral activity is a result of a multi-step intracellular conversion process that ultimately targets viral DNA replication.[2]
-
Cellular Uptake : As a lipid conjugate, CMX001 is designed to mimic a natural lipid, lysophosphatidylcholine, enabling it to be taken up by cells using endogenous lipid uptake pathways.[1][6] This mechanism facilitates efficient entry into virus-infected cells.[7]
-
Intracellular Conversion : Once inside the cell, the lipid ester linkage of Brincidofovir is cleaved by cellular enzymes, such as phospholipases, to release cidofovir.[1][2][3]
-
Phosphorylation : The liberated cidofovir is then phosphorylated by cellular kinases in two successive steps, first to cidofovir monophosphate and subsequently to the pharmacologically active antiviral, cidofovir diphosphate (CDV-PP).[1][2][3]
-
Inhibition of Viral DNA Polymerase : Cidofovir diphosphate acts as a competitive substrate inhibitor of viral DNA polymerase.[4] It mimics the natural deoxycytidine triphosphate (dCTP) and is incorporated into the elongating viral DNA strand.[2] Because cidofovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in the termination of the DNA chain, effectively halting viral DNA synthesis and subsequent viral replication.[2]
This targeted intracellular activation and accumulation of the active metabolite is a key advantage of Brincidofovir, contributing to its enhanced potency and improved safety profile compared to cidofovir.[2][4]
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 3. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. | BioWorld [bioworld.com]
- 6. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oral Brincidofovir Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of CMX001 (Brincidofovir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMX001, also known as Brincidofovir, is a broad-spectrum antiviral agent with potent activity against double-stranded DNA (dsDNA) viruses. It is a lipid-conjugate prodrug of cidofovir, a nucleotide analog antiviral. This design enhances its oral bioavailability and intracellular penetration, leading to greater potency and a more favorable safety profile compared to its parent compound. This guide provides a comprehensive overview of the pharmacology of CMX001, including its mechanism of action, pharmacokinetic profile, in vitro and in vivo efficacy, and the methodologies of key experimental studies.
Mechanism of Action
CMX001 is a lipid conjugate of cidofovir, specifically 1-O-hexadecyloxypropyl-cidofovir. This lipid component facilitates its entry into host cells. Once intracellular, the lipid moiety is cleaved, releasing cidofovir. Host cell kinases then phosphorylate cidofovir to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-PP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[1][2]
Caption: Intracellular activation pathway of CMX001.
Pharmacokinetics
CMX001 exhibits distinct pharmacokinetic properties compared to cidofovir, primarily due to its lipid conjugation.
Absorption and Bioavailability
CMX001 is orally bioavailable. Studies in healthy volunteers have demonstrated that it is readily absorbed following oral administration.[3]
Distribution
Following administration, CMX001 is distributed throughout the body. The lipid conjugate nature allows for efficient uptake into cells.
Metabolism
As described in the mechanism of action, CMX001 is metabolized intracellularly to cidofovir and then to the active cidofovir diphosphate.[2]
Excretion
Information on the excretion of CMX001 and its metabolites is still being fully elucidated.
Table 1: Pharmacokinetic Parameters of CMX001 in Healthy Adult Volunteers (Single Oral Dose) [3]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 25 µg/kg | 2.3 | 2.0 | 18.5 |
| 50 µg/kg | 4.5 | 2.0 | 36.4 |
| 100 µg/kg | 8.9 | 2.0 | 72.8 |
| 200 µg/kg | 17.8 | 2.0 | 145.6 |
In Vitro Antiviral Activity
CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses.
Table 2: In Vitro Efficacy (EC50) of CMX001 Against Various dsDNA Viruses [1][4]
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Poxviridae | Variola virus | - | 0.07 |
| Vaccinia virus | - | 0.07 | |
| Monkeypox virus | - | - | |
| Ectromelia virus | - | - | |
| Rabbitpox virus | - | - | |
| Herpesviridae | Cytomegalovirus (CMV) | - | 0.0004 |
| Herpes Simplex Virus (HSV) | - | - | |
| Adenoviridae | Adenovirus | - | 0.02 |
| Polyomaviridae | BK virus | - | 0.045 |
| JC virus | - | 0.045 | |
| Papillomaviridae | Papillomavirus | - | 17 |
In Vivo Efficacy
The efficacy of CMX001 has been evaluated in several animal models of dsDNA virus infections and in human clinical trials.
Animal Models
Table 3: Efficacy of CMX001 in Animal Models of Orthopoxvirus Infection [5][6][7][8][9][10][11][12]
| Animal Model | Virus | Dosing Regimen | Outcome |
| Rabbit | Rabbitpox Virus | 20 mg/kg once daily for 5 days, initiated 1 day prior to infection | 100% protection from lethal disease |
| Mouse | Ectromelia Virus (Mousepox) | 10 mg/kg followed by 2.5 mg/kg every other day for 14 days, initiated up to 5 days post-infection | 100% protection from mortality |
| Prairie Dog | Monkeypox Virus | Not specified | - |
Human Clinical Trials
Table 4: Summary of Key Clinical Trials of CMX001 [13][14][15][16][17][18][19][20][21]
| Trial Identifier | Indication | Phase | Dosing Regimen | Key Findings |
| NCT01769170 | CMV Prophylaxis in HCT Recipients | 3 | 100 mg twice weekly | Did not significantly reduce the rate of clinically significant CMV infection. Associated with higher rates of gastrointestinal adverse events. |
| NCT01143181 | Adenovirus Infection in HCT Recipients | 2 | 100 mg twice weekly or 200 mg once weekly | Showed a dose-dependent antiviral effect, with the twice-weekly regimen being more effective in reducing viral load. |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Caption: Workflow for a plaque reduction assay.
Methodology:
-
Host cells susceptible to the virus of interest are seeded into multi-well plates and grown to confluency.
-
A stock solution of CMX001 is serially diluted to create a range of concentrations.
-
The cell monolayers are infected with a standardized amount of virus.
-
After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with medium containing the various concentrations of CMX001.
-
The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.
-
The cells are then fixed and stained to visualize the plaques.
-
The number of plaques in each well is counted, and the concentration of CMX001 that inhibits plaque formation by 50% (EC50) is calculated.
Rabbitpox Lethal Challenge Model
Caption: Experimental workflow for the rabbitpox model.
Methodology:
-
New Zealand White rabbits are acclimated to the laboratory environment.
-
Rabbits are infected with a pre-determined lethal dose of Rabbitpox virus, typically via intradermal injection.[6]
-
At a specified time point post-infection (e.g., upon the appearance of lesions), animals are randomized to receive either oral CMX001 at various doses or a placebo.[6]
-
Animals are monitored daily for clinical signs of disease, including the development and progression of lesions, changes in body weight, and general morbidity.
-
The primary endpoint is survival, and the study is typically continued until a pre-defined endpoint is reached in the control group.
-
Survival data are analyzed to determine the efficacy of CMX001 in preventing mortality.
Safety and Tolerability
In clinical trials, the most frequently reported adverse events associated with CMX001 have been gastrointestinal in nature, including diarrhea, nausea, and vomiting.[13][20] Elevations in liver enzymes have also been observed. Unlike its parent compound, cidofovir, CMX001 has not been associated with significant nephrotoxicity.[22]
Conclusion
CMX001 (Brincidofovir) is a potent, orally bioavailable antiviral with a broad spectrum of activity against dsDNA viruses. Its unique lipid-conjugate design facilitates high intracellular concentrations of the active antiviral moiety, cidofovir diphosphate, while minimizing systemic exposure to cidofovir, thereby reducing the risk of nephrotoxicity. While clinical development for some indications has faced challenges, its efficacy in animal models of smallpox has led to its approval for this indication. Further research is ongoing to explore its full therapeutic potential.
References
- 1. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. CMX001 | CAS:444805-28-1 | Broad spectrum antiviral drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of CMX001 as a Post Exposure Antiviral in New Zealand White Rabbits Infected with Rabbitpox Virus, a Model for Orthopoxvirus Infections of Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of CMX001 as a post exposure antiviral in New Zealand White rabbits infected with rabbitpox virus, a model for orthopoxvirus infections of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental infection of prairie dogs with monkeypox virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Infection of Prairie Dogs with Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Monkeypox Disease Transmission in an Experimental Setting: Prairie Dog Animal Model | PLOS One [journals.plos.org]
- 13. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Chimerix, Inc. Initiates Phase 3 SUPPRESS Trial of Brincidofovir (CMX001) for Prevention of Cytomegalovirus in Hematopoietic Cell Transplant Recipients - BioSpace [biospace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. Brincidofovir for Asymptomatic Adenovirus Viremia in Pediatric and Adult Allogeneic Hematopoietic Cell Transplant Recipients: A Randomized Placebo-Controlled Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study to Assess Brincidofovir Treatment of Serious Diseases or Conditions Caused by Double-stranded DNA Viruses [clinicaltrials.stanford.edu]
- 22. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for CMX001 (Brincidofovir)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and key data related to CMX001, also known as Brincidofovir (BCV). CMX001 is an orally bioavailable lipid conjugate of the nucleotide analog cidofovir (CDV) with broad-spectrum activity against double-stranded DNA (dsDNA) viruses.[1][2][3]
Mechanism of Action
CMX001 is a prodrug that leverages the body's natural lipid uptake pathways to enter cells.[4] Once inside the cell, the lipid moiety is cleaved by phospholipases, releasing cidofovir.[2][5][6] Cellular kinases then phosphorylate cidofovir twice to form the active antiviral agent, cidofovir diphosphate (CDV-PP).[2][5][6][7] CDV-PP acts as a competitive inhibitor of the viral DNA polymerase, serving as an alternative substrate that, upon incorporation, terminates viral DNA chain elongation and thus inhibits viral replication.[4][5][7]
Caption: Mechanism of action of CMX001 (Brincidofovir).
In Vitro Efficacy Data
CMX001 demonstrates significantly greater in vitro potency against a wide range of dsDNA viruses compared to its parent compound, cidofovir. This enhanced activity is attributed to its efficient cellular uptake.[5]
| Virus Family | Virus | CMX001 EC50 (µM) | Cidofovir EC50 (µM) | Fold Enhancement (CDV/CMX001) |
| Poxviridae | Variola Virus | 0.11 | 30 | 271 |
| Vaccinia Virus | 0.06 | 12 | 200 | |
| Monkeypox Virus | 0.06 | 15 | 250 | |
| Ectromelia Virus | 0.25 | 6 | 24 | |
| Cowpox Virus | 0.05 | 10 | 200 | |
| Herpesviridae | Cytomegalovirus (CMV) | 0.004 | 0.5 | 125 |
| Herpes Simplex Virus 1 (HSV-1) | 0.02 | 5 | 250 | |
| Varicella-Zoster Virus (VZV) | 0.01 | 1 | 100 | |
| Adenoviridae | Adenovirus (AdV) | 0.01 | 2 | 200 |
| Polyomaviridae | BK Virus (BKV) | 0.002 | 0.8 | 400 |
EC50 (Half-maximal effective concentration) values are approximate and can vary depending on the specific viral strain and cell line used.[2][5]
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the half-maximal effective concentration (EC50) of CMX001 against a specific virus.
Caption: General workflow for an in vitro plaque reduction assay.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., BSC-40 for variola virus) in 96-well plates to achieve a confluent monolayer.[2][6]
-
Compound Preparation: Prepare serial 2-fold dilutions of CMX001 in culture medium. A common starting concentration is 10 µM.[2][8]
-
Virus Infection: Infect the confluent cell monolayers with the virus at a predetermined multiplicity of infection (MOI), for example, 0.1.[2][8] Allow the virus to adsorb for 1 hour at 35.5°C and 6% CO2.[2][6]
-
Compound Addition: After the adsorption period, remove the viral inoculum and add fresh culture medium containing the various concentrations of CMX001. Include appropriate controls (virus only and cells only).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until clear plaques are visible in the virus control wells.
-
Plaque Visualization and Counting: Aspirate the medium and stain the cells with a solution such as 0.1% crystal violet in 20% ethanol. After a brief incubation, wash the plates and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Determine the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of CMX001 that reduces the number of plaques by 50%.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of CMX001 that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).
Detailed Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.[9]
-
Compound Addition: Add serial dilutions of CMX001 to the wells. Include "cells only" (no drug) and "no cells" (media only) controls.[9]
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of CMX001 that reduces cell viability by 50%. The selectivity index is then calculated as CC50 / EC50.
Animal Efficacy Studies
CMX001 has demonstrated significant efficacy in various animal models of orthopoxvirus infections, even when treatment is delayed.
| Animal Model | Virus | CMX001 Dose | Treatment Initiation | Outcome |
| Rabbit | Rabbitpox Virus | 10 mg/kg/day for 5 days | 4 days post-infection | 100% survival (vs. 0% in placebo)[5] |
| Mouse | Ectromelia Virus | 10 mg/kg loading dose, then 2.5 mg/kg every other day | Up to 5 days post-infection | 100% protection against mortality[10] |
| Mouse | Cowpox Virus | 10 mg/kg/day for 5 days | 4 hours post-infection | 100% protection[5] |
| Mouse (intranasal) | Herpes Simplex Virus 1 (HSV-1) | 2.5 - 5 mg/kg once daily | 48 hours post-inoculation | Significant reduction in mortality[11] |
General Protocol for Murine Efficacy Study (Intranasal Infection):
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or A/Ncr mice.[10][11]
-
Virus Challenge: Inoculate mice intranasally with a lethal dose of the virus (e.g., Ectromelia virus or HSV-1).[10][11]
-
Compound Preparation and Administration: Prepare CMX001 in a suitable vehicle (e.g., 0.4% carboxymethylcellulose).[11] Administer the drug orally via gavage at the predetermined dose and schedule.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lesions, mortality) for a specified period (e.g., 21 days).
-
Data Collection and Analysis: Record survival rates and mean day to death.[11] Statistical analysis (e.g., log-rank test) can be used to compare survival curves between treated and control groups. In some studies, viral titers in tissues like the lungs, spleen, and liver are determined at various time points.[10]
Clinical Trial Protocols
CMX001 (Brincidofovir) has been evaluated in numerous clinical trials for the treatment and prevention of various dsDNA virus infections. Dosing regimens have varied depending on the patient population and the viral infection being targeted.
-
General Dosing: Oral administration of Brincidofovir has been studied at doses ranging from 100 mg to 200 mg, administered either once or twice weekly.[4][12][13]
-
Pediatric Dosing: Weight-based dosing has been employed for pediatric patients, for instance, 2 mg/kg twice weekly for those under 50 kg.[12][14]
-
Treatment Duration: Treatment duration in clinical trials has typically been up to 11-12 weeks, with possibilities for extension based on clinical response and viral load measurements.[12][13][15]
For specific and detailed clinical trial protocols, it is recommended to consult clinical trial registries such as ClinicalTrials.gov, referencing trial identifiers like NCT02596997, NCT01143181, and NCT02087306.[13][14][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of therapeutic intervention with an oral ether–lipid analogue of cidofovir (CMX001) in a lethal mousepox model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose Escalation Study Of The Safety, Tolerability And Ability Of CMX001 To Prevent Or Control CMV Infection In R+ Hematopoietic Stem Cell Transplant Recipients | Dana-Farber Cancer Institute [dana-farber.org]
- 16. Expanded Access Protocol to Provide Brincidofovir for the Treatment of Serious Adenovirus Infection or Disease [stanfordhealthcare.org]
Application Notes and Protocols for CMX001 (Brincidofovir) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CMX001 (Brincidofovir), a lipid conjugate of cidofovir, in in vitro cell culture experiments. CMX001 is a broad-spectrum antiviral agent effective against a variety of double-stranded DNA (dsDNA) viruses.[1][2] Its lipophilic nature facilitates enhanced cellular uptake compared to its parent compound, cidofovir.[3]
Mechanism of Action
CMX001 enters the cell and is subsequently cleaved to release cidofovir. Cellular enzymes then phosphorylate cidofovir to its active diphosphate form (cidofovir diphosphate).[4] This active metabolite acts as a competitive inhibitor of viral DNA polymerase, becoming incorporated into the growing viral DNA chain and causing premature chain termination, thus inhibiting viral replication.[4]
Caption: Intracellular activation of CMX001 and its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of CMX001 against various dsDNA viruses in different cell lines.
Table 1: Antiviral Efficacy of CMX001 (EC50)
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Poxviridae | Variola Virus (average of 5 strains) | Not Specified | 0.11 |
| Poxviridae | Other Orthopoxviruses | Not Specified | 0.07 - 0.8 |
| Herpesviridae | Herpes Simplex Virus | Not Specified | 0.0004 |
| Adenoviridae | Adenovirus | Not Specified | 0.02 |
| Polyomaviridae | JC Virus | Human Fetal Brain SVG Cells | 0.045 |
| Polyomaviridae | BK Polyomavirus | Primary Human Urothelial Cells | 0.27 |
| Polyomaviridae | Murine Polyomavirus (MuPyV) | Primary Mouse Kidney Cells | 0.515 |
| Polyomaviridae | Murine Polyomavirus (MuPyV) | Primary Mouse Brain Cortical Cells | 0.00915 |
| Papillomaviridae | Papillomavirus | Not Specified | 17 |
Table 2: Cytotoxicity of CMX001 (CC50)
| Cell Line | CC50 (µM) |
| Primary Porcine Alveolar Macrophages | 58 |
| Primary Mouse Cortical Cells | 112 |
| Human Fetal Brain SVG Cells | > 0.1 (minimal cytotoxic effects observed at 0.01-0.1 µM) |
Experimental Protocols
Preparation of CMX001 Stock Solution
Note: CMX001 has limited solubility in aqueous solutions. Proper solvent selection and preparation are crucial for accurate experimental results.
Materials:
-
CMX001 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Calculate the required amount of CMX001 powder to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aseptically weigh the CMX001 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the CMX001 is completely dissolved. Gentle warming (37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Virus Yield Reduction Assay
This assay quantifies the ability of CMX001 to inhibit the production of infectious viral particles.
Caption: Workflow for a Virus Yield Reduction Assay.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
CMX001 stock solution
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Sterile PBS
Protocol:
-
Cell Seeding: Seed a 96-well plate with the appropriate host cells at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of the CMX001 stock solution in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest CMX001 concentration).
-
Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the CMX001 dilutions to the respective wells.
-
Incubation: Incubate the plate for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Harvesting: At the end of the incubation period, collect the supernatant from each well.
-
Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
Data Analysis: Calculate the percent reduction in viral yield for each CMX001 concentration compared to the vehicle control. Determine the EC50 value, which is the concentration of CMX001 that reduces the viral yield by 50%.
Cytotoxicity Assay (Resazurin-Based)
This assay assesses the effect of CMX001 on the viability of uninfected cells.
Caption: Workflow for a Resazurin-Based Cytotoxicity Assay.
Materials:
-
Host cell line used in antiviral assays
-
CMX001 stock solution
-
Cell culture medium and supplements
-
96-well cell culture plates (opaque-walled for fluorescence)
-
Resazurin sodium salt solution
-
Sterile PBS
Protocol:
-
Cell Seeding: Seed an opaque-walled 96-well plate with the same cell line and density as used in the virus yield reduction assay.
-
Compound Treatment: Add the same serial dilutions of CMX001 as used in the antiviral assay to the wells containing uninfected cells. Include cell-only (no compound) and vehicle controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Add the resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each CMX001 concentration relative to the vehicle control. Determine the CC50 value, which is the concentration of CMX001 that reduces cell viability by 50%.
Safety and Handling
-
Follow standard aseptic techniques for cell culture to prevent microbial contamination.[6]
-
CMX001 is a potent antiviral compound. Handle with appropriate personal protective equipment (PPE), including gloves and lab coat.
-
Avoid direct contact with the powder and solutions. In case of contact, wash the affected area thoroughly with water.[7]
-
Dispose of all waste materials, including treated cells and culture medium, in accordance with institutional and local regulations for biohazardous and chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Safety and handling considerations for animal cell culture [qiagen.com]
- 7. drugs.com [drugs.com]
Application Notes and Protocols for CMX001 (Brincidofovir) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX001, also known as brincidofovir (BCV), is a lipid conjugate of the acyclic nucleotide phosphonate cidofovir (CDV). This modification enhances its oral bioavailability and intracellular penetration, leading to greater potency against a broad spectrum of double-stranded DNA (dsDNA) viruses compared to its parent compound, cidofovir.[1][2] CMX001 is currently under development for the treatment of various viral infections, including those caused by orthopoxviruses like the variola virus (the causative agent of smallpox).[1][2][3] These application notes provide detailed protocols and dosage guidelines for the in vitro evaluation of CMX001's antiviral activity and cytotoxicity.
Mechanism of Action
CMX001 exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it is designed to efficiently enter host cells. Once inside, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-PP).[1][4] CDV-PP acts as a competitive inhibitor of the viral DNA polymerase.[2][4] It is incorporated into the growing viral DNA chain, leading to premature chain termination and the inhibition of viral replication.[4][5]
References
- 1. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro efficacy of brincidofovir against variola virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
CMX001 (Brincidofovir) Application in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX001, also known as Brincidofovir (BCV), is a lipid conjugate of the acyclic nucleotide phosphonate cidofovir (CDV).[1] This modification enhances its oral bioavailability and intracellular penetration, leading to greater potency against a broad spectrum of double-stranded DNA (dsDNA) viruses compared to its parent compound, cidofovir.[1][2][3] CMX001 has been extensively evaluated in various animal models to assess its efficacy and safety, particularly as a medical countermeasure for smallpox, for which human efficacy studies are not feasible.[1][4][5] These animal models serve as crucial surrogates for human disease, providing vital data for regulatory approval under the FDA's "Animal Rule".[1][6]
This document provides detailed application notes and protocols for the use of CMX001 in key animal models, summarizing quantitative data and outlining experimental methodologies.
Mechanism of Action
CMX001 leverages the cell's natural lipid uptake pathways to enter cells.[7] Once inside, cellular enzymes cleave the lipid moiety, releasing cidofovir. Cidofovir is then phosphorylated twice by cellular kinases to its active form, cidofovir diphosphate (CDV-PP).[1][3] CDV-PP acts as a competitive inhibitor of viral DNA polymerase, incorporating into the growing viral DNA chain and causing premature chain termination, thus halting viral replication.[1][7][8] This mechanism is effective across a wide range of dsDNA viruses.[1]
Quantitative Data Summary
The efficacy of CMX001 has been demonstrated in several animal models of lethal orthopoxvirus infections, which are used as surrogates for human smallpox. The following tables summarize key quantitative findings from these studies.
Table 1: Survival Efficacy of CMX001 in Lethal Orthopoxvirus Models
| Animal Model | Virus | Challenge Dose & Route | Treatment Initiation (Day Post-Infection) | Dosing Regimen (mg/kg) | Survival Rate (%) | Reference |
| Rabbit | Rabbitpox | Intradermal | Onset of lesions | 10 (single dose) | 58% | [5] |
| Onset of lesions | 10 (two doses) | 67% | [5] | |||
| Onset of lesions | 10 (three doses) | 92% | [5] | |||
| Mouse | Ectromelia (Mousepox) | Not Specified | 4 | 20/5/5 | 72% improvement vs. placebo | [8] |
| 4 | 10/5/5 | 78% | [8] | |||
| Prairie Dog | Monkeypox | 9 x 10⁵ PFU (Intranasal) | -1 | 20/5/5 (q48h) | 57% | [8][9][10] |
| 0 | 20/5/5 (q48h) | 43% | [8][9][10] | |||
| 1 | 20/5/5 (q48h) | 29% | [8][9][10] | |||
| Monkey (Cynomolgus) | Monkeypox | Intravenous | 1, 3, 6, 9, 12 | 2.5, 5, or 10 | Reduction in morbidity and mortality | [1] |
Note: Dosing regimens like "20/5/5" typically indicate an initial loading dose followed by subsequent smaller doses.
Table 2: Efficacy of CMX001 in Other dsDNA Virus Models
| Animal Model | Virus | Challenge Route | Treatment Initiation (Day Post-Infection) | Dosing Regimen (mg/kg) | Outcome | Reference |
| Mouse (BALB/c) | HSV-1 | Intranasal | 1, 2, or 3 | Once daily for 7 days | Superior to Acyclovir in reducing mortality and viral replication in CNS | [11] |
| Mouse (BALB/c) | HSV-2 | Intranasal | 1, 2, or 3 | Once daily for 7 days | Superior to Acyclovir in reducing mortality and viral replication in CNS | [11] |
| Hamster (Syrian) | Adenovirus 5 | Intravenous | Prophylactic (-1 day) or Post-exposure (up to 2 days) | 2.5 (daily) | Prevented mortality and reduced morbidity | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and should be adapted based on specific institutional guidelines and experimental goals.
Protocol 1: Rabbitpox Efficacy Model in New Zealand White Rabbits
This model is a well-established surrogate for smallpox due to similarities in disease progression, including a distinct incubation period and the development of skin lesions.[5]
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Housing: Individually housed under appropriate biosafety level conditions.
2. Virus Challenge:
-
Virus: Rabbitpox virus (RPV).
-
Preparation: Prepare viral stocks and determine the lethal dose (e.g., LD90) in the specific rabbit colony.
-
Inoculation: Inoculate rabbits intradermally with the target dose of RPV.
3. CMX001 Administration:
-
Formulation: Prepare CMX001 for oral gavage.
-
Dosing: Initiate treatment upon the first appearance of observable lesions. A typical regimen involves one, two, or three oral doses of 10 mg/kg.[5]
-
Control Group: Administer a placebo (vehicle) to a control group of infected animals.
4. Monitoring and Endpoints:
-
Clinical Observation: Monitor animals daily for clinical signs of disease (e.g., lesion development, weight loss, behavior).
-
Primary Endpoint: Survival over a defined period (e.g., 21 or 28 days).
-
Secondary Endpoints: Viral load in tissues or blood, lesion scores.
5. Data Analysis:
-
Compare survival rates between CMX001-treated and placebo groups using statistical methods like the Fisher's exact test.[5]
Protocol 2: Monkeypox Efficacy Model in Prairie Dogs
The prairie dog model of monkeypox infection is valuable for studying the efficacy of antipoxvirus therapeutics.[9][14]
1. Animal Model:
-
Species: Black-tailed prairie dogs.
-
Housing: Housed under appropriate biosafety level conditions.
2. Virus Challenge:
-
Virus: Monkeypox virus (MPXV).
-
Preparation: Prepare viral stocks to a known titer.
-
Inoculation: Challenge animals intranasally with a lethal dose (e.g., 9 x 10⁵ PFU) of MPXV.[9][10]
3. CMX001 Administration:
-
Formulation: Prepare CMX001 for oral gavage.
-
Dosing: Initiate treatment at various time points relative to infection (e.g., day -1, day 0, or day 1). A q48h (every 48 hours) dosing regimen of 20 mg/kg followed by two 5 mg/kg doses has been used.[14]
-
Control Group: Administer a placebo to a control group of infected animals.
4. Monitoring and Endpoints:
-
Clinical Observation: Daily monitoring for clinical signs, including lesion presentation and weight loss.[14]
-
Primary Endpoint: Survival.
-
Secondary Endpoints: Viral DNA levels in blood, presence of viable virus in blood.[14]
5. Data Analysis:
-
Analyze survival trends based on the timing of treatment initiation.
-
Correlate pharmacokinetic data (plasma drug concentrations) with efficacy outcomes.[9][15]
Protocol 3: Adenovirus Efficacy Model in Immunosuppressed Syrian Hamsters
This model is used to evaluate the efficacy of antiviral drugs against adenovirus infections in an immunocompromised host, mimicking the clinical scenario in transplant patients.[12][13]
1. Animal Model:
-
Species: Syrian hamsters.
-
Immunosuppression: Induce immunosuppression using a regimen such as cyclophosphamide (CP).
2. Virus Challenge:
-
Virus: Human adenovirus serotype 5 (Ad5).
-
Inoculation: Inject animals intravenously with a lethal challenge of Ad5.
3. CMX001 Administration:
-
Formulation: Administer CMX001 by oral gavage.
-
Dosing:
-
Control Group: Administer a placebo to a control group of infected, immunosuppressed animals.
4. Monitoring and Endpoints:
-
Primary Endpoint: Survival.
-
Secondary Endpoints: Morbidity (e.g., weight loss), viral replication in target organs (e.g., liver, spleen).[12][13]
5. Data Analysis:
-
Compare survival curves and morbidity markers between treated and control groups.
-
Quantify viral load reduction in key organs to assess the mechanism of protection.
Conclusion
CMX001 has consistently demonstrated efficacy in reducing morbidity and mortality across multiple, well-characterized animal models of dsDNA virus infections. Its effectiveness against orthopoxviruses in rabbit and rodent models has been pivotal in its development as a smallpox therapeutic. Furthermore, its activity in adenovirus and herpesvirus models highlights its broad-spectrum potential. The protocols and data summarized here provide a valuable resource for researchers designing and interpreting studies involving CMX001.
References
- 1. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Brincidofovir: A Novel Agent for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of CMX001 as a Post Exposure Antiviral in New Zealand White Rabbits Infected with Rabbitpox Virus, a Model for Orthopoxvirus Infections of Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and pharmacokinetics of brincidofovir for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Hexadecyloxypropyl-cidofovir, CMX001, prevents adenovirus-induced mortality in a permissive, immunosuppressed animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, Brincidofovir, in a Lethal Monkeypox Virus Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMX001 (Brincidofovir) Administration
Audience: Researchers, scientists, and drug development professionals.
Abstract: CMX001, now known as brincidofovir (BCV), is an orally bioavailable lipid conjugate of the acyclic nucleotide phosphonate, cidofovir (CDV).[1][2][3] This modification enhances its intracellular delivery and broad-spectrum activity against double-stranded DNA (dsDNA) viruses while mitigating the nephrotoxicity associated with its parent compound, cidofovir.[1][4] These notes provide detailed protocols and application data for the administration of CMX001 in both preclinical and clinical research settings, focusing on its mechanism of action, formulation, and established dosing regimens.
Mechanism of Action
Brincidofovir is a prodrug designed to mimic a natural lipid, lysophosphatidylcholine, which allows it to utilize endogenous lipid uptake pathways to enter cells.[5][6] Once intracellular, the lipid ester linkage is cleaved by cellular enzymes to release cidofovir.[5][7] Cellular kinases then phosphorylate cidofovir, first to cidofovir monophosphate and subsequently to its active antiviral form, cidofovir diphosphate (CDV-PP).[5][7][8] CDV-PP acts as a competitive inhibitor of viral DNA polymerase.[7][9] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[7] This mechanism is effective against a wide range of dsDNA viruses, including orthopoxviruses, adenoviruses, and cytomegalovirus.[1][2][3]
Application Notes
Formulations and Routes of Administration
-
Formulations: CMX001 is available as 100 mg tablets and a 10 mg/mL oral suspension for clinical use.[10] Different formulations have been used across clinical development, with bridging studies confirming similar relative bioavailability.[6]
-
Oral Administration: This is the primary and approved route of administration. Oral bioavailability is approximately 13.4% for the tablet formulation and 16.8% for the suspension.[8]
-
Intravenous (IV) Administration: IV formulations have been evaluated in clinical studies to achieve higher plasma concentrations.[11]
-
Other Investigational Routes: In preclinical animal models, CMX001 has also been administered via topical, subcutaneous, and intramuscular routes.[1]
Clinical Administration Guidelines
-
Food Effect: The tablet formulation can be taken on an empty stomach or with a low-fat meal (approx. 400 calories, 25% fat).[5][6] The oral suspension should be taken on an empty stomach.[5][6]
-
Enteral Tube Administration: For the oral suspension, draw up the prescribed dose with a calibrated catheter-tip syringe. Administer the dose via the enteral tube, then rinse the syringe with 3 mL of water and administer the rinse through the tube. Flush the tube with water before and after administration.[12]
-
Handling: Direct contact with broken or crushed tablets or the oral suspension should be avoided.[5]
Safety and Monitoring
-
Hepatic Monitoring: Elevations in hepatic transaminases (ALT, AST) and bilirubin have been observed.[12] It is mandatory to perform hepatic laboratory testing before initiating therapy and as clinically appropriate during treatment.[5][12] Discontinuation should be considered if ALT levels remain persistently >10x the upper limit of normal.[12]
-
Gastrointestinal Toxicity: The most common adverse reactions are diarrhea, nausea, vomiting, and abdominal pain.[5][13] These effects were identified as dose-limiting in early animal toxicology studies.[14]
-
Reproductive Toxicity: Based on animal studies, CMX001 may cause fetal harm and irreversibly impair fertility.[5] Pregnancy testing is required before initiation in individuals of childbearing potential.[5] Effective contraception is recommended during and for a period after treatment for both females (at least 2 months) and males (at least 4 months).[5][12]
-
Drug-Drug Interactions: Concomitant use with inhibitors of OATP1B1 and OATP1B3 (e.g., cyclosporine, clarithromycin) should be avoided as they can increase brincidofovir plasma concentrations.[5][10] If co-administration is necessary, dosing of the inhibitor should be postponed for at least 3 hours after CMX001 administration.[5]
-
Vaccine Interactions: Co-administration with live smallpox vaccines may reduce the immune response to the vaccine.[5][12]
Quantitative Data Summary
Table 1: Human Dosing and Pharmacokinetic Parameters
| Indication | Population | Formulation | Dose & Regimen | Tmax (hr) | Oral Bioavailability | Vd/F (L) | Key Findings & Reference(s) |
| Smallpox | Adult (≥48 kg) | Tablet or Suspension | 200 mg, once weekly for 2 doses | ~3 | Tablet: 13.4%Suspension: 16.8% | 1230 | Approved dosing regimen.[6][8][10] |
| Smallpox | Pediatric (≥10 to <48 kg) | Suspension | 4 mg/kg, once weekly for 2 doses | ~3 | N/A | 1230 | Weight-based dosing for pediatrics.[6] |
| Smallpox | Pediatric (<10 kg) | Suspension | 6 mg/kg, once weekly for 2 doses | ~3 | N/A | 1230 | Weight-based dosing for pediatrics.[6] |
| CMV Prophylaxis (Investigational) | HCT Recipients | Tablet | 100 mg, twice weekly for up to 14 weeks | N/A | N/A | N/A | Trial where increased all-cause mortality was observed with extended use.[5] |
| CMV Prophylaxis (Investigational) | HCT Recipients | Tablet | 40, 100, or 200 mg, once weekly | N/A | N/A | N/A | 100 mg and 200 mg doses showed antiviral effect against CMV and BK virus.[14] |
| Healthy Volunteers (Single Dose Study) | Healthy Adults | Suspension | 0.025 - 2 mg/kg (single dose) | N/A | N/A | N/A | Single ascending dose study.[1] |
| Healthy Volunteers (Multiple Dose Study) | Healthy Adults | Suspension | 0.1 - 1.0 mg/kg (3 doses, q6d) | N/A | N/A | N/A | Multiple ascending dose study.[1] |
| Healthy Volunteers (IV Study) | Healthy Adults | IV Infusion | 10 - 50 mg (single dose) | N/A | 100% | N/A | IV 10 mg achieved similar plasma AUC∞ to oral 100 mg tablets.[11] |
Table 2: Preclinical Efficacy Data in Animal Models
| Animal Model | Virus | CMX001 Dose & Regimen | Treatment Initiation | Efficacy Outcome | Reference(s) |
| Mice | Ectromelia (ECTV) | 20 mg/kg, single oral dose | 4 days post-infection | 100% protection | [1] |
| Mice | Cowpox (CPXV) | 10 mg/kg, oral, daily for 5 days | 4 hours post-infection | 100% protection | [1] |
| Mice | Vaccinia (VACV) | 12.5 mg/kg, single oral dose | 3 days post-exposure | 87% protection | [1] |
| Rabbits | Rabbitpox (RPXV) | 20 mg/kg, single oral dose | At onset of lesions | Statistically significant survival benefit | [1] |
| Monkeys (Cynomolgus) | Monkeypox (MPXV) | 2.5, 5, or 10 mg/kg, oral | Days 1, 3, 6, 9, and 12 post-infection | Dose-dependent survival benefit | [1] |
| Mice (Immune-deficient) | Vaccinia (VACV) | 20 mg/kg, oral | Days 1, 3, 5, 7, 10, 14, 17, 21, and 24 | Extended survival | [2] |
Experimental Protocols
Protocol 1: Co-administration of Oral CMX001 with Smallpox Vaccine in a Murine Model
This protocol is adapted from studies evaluating the effect of CMX001 on vaccine efficacy against a lethal ectromelia virus (ECTV) challenge.[15]
-
Objective: To assess if concurrent administration of CMX001 interferes with the protective immunity conferred by a live smallpox vaccine (Dryvax).
-
Materials:
-
Animals: 4-6 week old female A/NCr mice.
-
Virus: Ectromelia virus (ECTV), Moscow strain.
-
Vaccine: Dryvax (Wyeth).
-
Drug: CMX001 (Brincidofovir) prepared for oral gavage. Vehicle control (e.g., appropriate buffer).
-
-
Methodology:
-
Acclimatization: House animals in appropriate BSL-3 containment for a minimum of 72 hours prior to study initiation.
-
Vaccination & Drug Administration:
-
On Day 0, vaccinate mice at the base of the tail with a specified dose of Dryvax (e.g., 2.5 x 10^5 PFU/mouse).
-
Concurrently, administer the initial dose of CMX001 (e.g., 10 mg/kg) or vehicle via oral gavage.
-
Administer subsequent lower doses of CMX001 (e.g., 2.5 mg/kg) on Days 2, 4, 6, 8, 10, 12, and 14.
-
-
Monitoring: Observe animals daily for clinical signs of illness and lesion development at the vaccination site.
-
Viral Challenge: At Day 50 post-vaccination, challenge both CMX001-treated and vehicle-treated mice with a lethal dose of ECTV (e.g., 20 PFU, ~10x LD50) via the intranasal route.
-
Endpoint: Monitor animals for 21 days post-challenge, recording morbidity and mortality. Survival is the primary efficacy endpoint.
-
References
- 1. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 8. Brincidofovir - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. Co-administration of the broad-spectrum antiviral, brincidofovir (CMX001), with smallpox vaccine does not compromise vaccine protection in mice challenged with ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMX001 (Brincidofovir) Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX001, also known as Brincidofovir, is a lipid conjugate of cidofovir, a broad-spectrum antiviral agent effective against a wide range of double-stranded DNA (dsDNA) viruses. The lipid conjugation enhances the oral bioavailability and intracellular delivery of the active antiviral, cidofovir diphosphate.[1] This document provides detailed protocols for the preparation, storage, and quality control of CMX001 solutions for research purposes.
Materials and Equipment
Materials:
-
CMX001 (Brincidofovir) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Methanol, HPLC grade
-
Ammonium hydroxide solution
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sucrose
-
Sterile deionized or distilled water (for in vivo formulations)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Magnetic stirrer and stir bars
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Micropipettes and sterile tips
-
0.22 µm sterile syringe filters
-
-20°C and -80°C freezers
-
Laminar flow hood
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Solution Preparation Protocols
In Vitro Applications
Protocol 1: DMSO Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for most in vitro applications, such as cell-based antiviral assays.
-
Under sterile conditions in a laminar flow hood, weigh the desired amount of CMX001 powder.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[2][3][4] It is recommended to perform a vehicle control experiment to assess the effect of DMSO on the specific cell line being used.
Protocol 2: Buffered Stock Solution for Sensitive Cell Lines
For cell lines that are particularly sensitive to DMSO, a buffered stock solution can be prepared.
-
Prepare a buffer of methanol:water:ammonium hydroxide in a 50:50:2 volume-to-volume ratio.
-
Dissolve CMX001 powder in this buffer to a concentration of 1.78 to 3.56 mM.
-
Store this stock solution at 4°C.
-
For experiments, create a dilution series from this stock solution in the same buffer before adding to the cell culture medium to ensure a consistent buffer concentration across all wells.
Preparation of Working Solutions for In Vitro Assays:
-
Thaw a single-use aliquot of the CMX001 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium (e.g., DMEM supplemented with FBS) to achieve the desired final concentrations for the experiment.
-
Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (ideally ≤ 0.1% and not exceeding 0.5%).[2][4]
In Vivo Applications
Protocol 3: Oral Suspension in 10% Sucrose
This formulation is suitable for oral gavage in animal models, such as rabbits.
-
Prepare a 10% (w/v) sucrose solution in sterile deionized water.
-
Weigh the required amount of CMX001 powder.
-
Gradually add the CMX001 powder to the 10% sucrose solution while stirring continuously to form a uniform suspension.
-
Food coloring can be added to aid in visualizing the administration.
-
This suspension should be prepared fresh on the day of use.
Protocol 4: Oral Formulation with PEG300 and Tween® 80
This formulation can be used for oral administration in various animal models.
-
Prepare a 0.1 M NaOH solution.
-
In a sterile container, add 400 µL of PEG300.
-
Add 50 µL of a 20 mg/mL or 50 mg/mL CMX001 stock solution in 0.1 M NaOH to the PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween® 80 to the mixture and mix thoroughly.
-
Add 500 µL of sterile deionized water to bring the total volume to 1 mL.
-
This solution should be used immediately after preparation.[5]
Protocol 5: Intravenous Formulation
For intravenous administration, a more complex formulation is required to ensure solubility and stability.
-
Prepare a formulation vehicle containing a bulking agent (e.g., mannitol), a buffer (e.g., L-arginine), and dextrose in water for injection.
-
A typical formulation might consist of CMX001 (0.5-1.0 mg/mL), mannitol (2.5-5 mg/mL), L-arginine (0.87-1.74 mg/mL), and 5% dextrose. The pH is typically adjusted to around 8.0.[6]
-
Due to the complexity and need for sterility, it is recommended that intravenous formulations be prepared by personnel experienced in sterile compounding.
Storage and Stability
Proper storage of CMX001 and its solutions is crucial to maintain its antiviral activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Several months to years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid freeze-thaw cycles. |
| Buffered Stock Solution | 4°C | Not specified, prepare fresh as needed | |
| Oral Suspension (10% Sucrose) | Room Temperature | Prepare fresh on the day of use | |
| Oral Formulation (PEG300/Tween® 80) | Room Temperature | Use immediately after preparation | |
| Diluted Working Solutions (in media) | 37°C (in incubator) | Stability not fully characterized, use immediately | The stability of CMX001 in aqueous media at 37°C is not well-documented. For reproducible results, it is recommended to add freshly prepared dilutions to cells. |
Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment
A validated HPLC method is essential for confirming the purity of the CMX001 starting material and the concentration of prepared solutions. While a specific validated method for CMX001 was not detailed in the search results, a general approach based on methods for the active metabolite, cidofovir, can be adapted.
Example HPLC Parameters (for Cidofovir, adaptable for CMX001):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a pH-adjusting agent like TFA) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase for cidofovir is a 20:80 (v/v) mixture of methanol and water with pH adjusted to 6.2 with NaOH.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at approximately 270-280 nm.
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of the CMX001 peak and any potential impurities.
Validation of the HPLC method should be performed according to ICH guidelines and include assessments of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizations
Caption: Workflow for CMX001 solution preparation and quality control.
Caption: Mechanism of action of CMX001 (Brincidofovir).
References
- 1. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. JP2021143178A - Formulations of brincidofovir - Google Patents [patents.google.com]
- 6. WO2018005676A1 - Formulations of brincidofovir - Google Patents [patents.google.com]
Application Notes and Protocols for CMX 001 (Brincidofovir) Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting preclinical and clinical experiments with CMX 001, also known as Brincidofovir (BCV). This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro and in vivo experiments.
Introduction
Brincidofovir is an orally bioavailable lipid conjugate of cidofovir, a nucleotide analog antiviral agent.[1][2][3] Its design as a prodrug allows for efficient intracellular delivery and conversion to the active antiviral, cidofovir diphosphate.[1][4] This active moiety selectively inhibits viral DNA polymerase, making Brincidofovir a potent, broad-spectrum antiviral against double-stranded DNA (dsDNA) viruses.[1][5] It has demonstrated activity against various viral families, including Poxviridae (e.g., variola virus, monkeypox virus), Adenoviridae, and Herpesviridae (e.g., cytomegalovirus).[3][6]
Mechanism of Action
Brincidofovir's mechanism of action involves several key steps that lead to the inhibition of viral replication.
-
Uptake: As a lipid conjugate, Brincidofovir mimics a natural lipid, allowing it to be efficiently taken up by cells.[1]
-
Conversion to Cidofovir: Once inside the cell, the lipid moiety is cleaved, releasing cidofovir into the cytoplasm.[5]
-
Phosphorylation: Cellular enzymes then phosphorylate cidofovir twice to form the active metabolite, cidofovir diphosphate.[4]
-
Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase, becoming incorporated into the growing viral DNA chain and causing premature chain termination.[5] This effectively halts viral DNA synthesis and subsequent viral replication.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Brincidofovir and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of Brincidofovir (this compound).
Caption: General workflow for in vitro evaluation of Brincidofovir.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity, and human pharmacokinetic parameters of Brincidofovir.
Table 1: In Vitro Antiviral Activity of Brincidofovir (this compound)
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Poxviridae | Variola virus (average of 5 strains) | BSC-40 | 0.11[7] |
| Monkeypox virus | 0.07 - 0.8[7] | ||
| Ectromelia virus (Mousepox) | ~0.5[5] | ||
| Rabbitpox virus | ~0.5[5] | ||
| Other Orthopoxviruses | 0.2 - 1.2[5] | ||
| Adenoviridae | Adenovirus | 0.001 - 0.27[3] | |
| Herpesviridae | Cytomegalovirus (CMV) | 0.001 - 0.27[3][6] | |
| Herpes Simplex Virus (HSV) | 0.001 - 0.27[3][6] | ||
| Varicella-Zoster Virus (VZV) | 0.001 - 0.27[6] | ||
| Epstein-Barr Virus (EBV) | 0.001 - 0.27[6] | ||
| Papillomaviridae | Papillomavirus | >0.27[3] |
Table 2: Human Pharmacokinetic Parameters of Brincidofovir (this compound)
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·hr/mL) | Tmax (hours) | Oral Bioavailability (%) |
| Oral Tablet | 100 mg | 251[1][2] | 1394[1][2] | 3[1] | 13.4[8] |
| Oral Suspension | 16.8[8] | ||||
| Intravenous | 10 mg (2-hr infusion) | 613[1] | 1312[1] | N/A | N/A |
| Intravenous | 20 mg (2-hr infusion, QW) | 1,110[9] | 2,982[9] | N/A | N/A |
| Intravenous | 20 mg (1-hr infusion, QW) | 1,720[9] | 2,919[9] | N/A | N/A |
Experimental Protocols
In Vitro Antiviral Activity: Plaque Reduction Assay (PRA) for Vaccinia Virus
This protocol describes the determination of the 50% effective concentration (EC50) of Brincidofovir against vaccinia virus using a plaque reduction assay.
Materials:
-
Cells: BS-C-1 cells (or other suitable host cells)
-
Virus: Vaccinia virus (e.g., WR strain)
-
Compound: Brincidofovir (this compound)
-
Media and Reagents:
-
Complete MEM (with 10% FBS, penicillin/streptomycin)
-
MEM with 2% FBS
-
Methylcellulose overlay (e.g., 2% methylcellulose in 2x MEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
6-well or 12-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
-
Procedure:
-
Cell Seeding:
-
Seed BS-C-1 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of Brincidofovir in an appropriate solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of Brincidofovir in MEM with 2% FBS. The concentration range should bracket the expected EC50.
-
-
Virus Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Infect the cells with a dilution of vaccinia virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the prepared dilutions of Brincidofovir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay:
-
Overlay the cell monolayer with the methylcellulose overlay to restrict virus spread to adjacent cells.
-
-
Incubation:
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of Brincidofovir using an MTT assay.
Materials:
-
Cells: A suitable cell line (e.g., A549, Vero)
-
Compound: Brincidofovir (this compound)
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Equipment:
-
96-well tissue culture plates
-
Microplate reader
-
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Brincidofovir in cell culture medium.
-
Remove the medium from the wells and add the compound dilutions. Include a cell control (no compound).
-
-
Incubation:
-
Incubate the plate for a period consistent with the antiviral assay (e.g., 2-3 days).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy: Mousepox Model
This protocol provides a general framework for evaluating the in vivo efficacy of Brincidofovir in a lethal mousepox model.
Materials:
-
Animals: BALB/c mice (or other susceptible strain)
-
Virus: Ectromelia virus (Moscow strain)
-
Compound: Brincidofovir (this compound) formulated for oral gavage.
-
Equipment:
-
Animal housing facilities (appropriate biosafety level)
-
Oral gavage needles
-
Calipers for measuring lesions
-
Procedure:
-
Animal Acclimation and Handling:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Virus Challenge:
-
Infect mice with a lethal dose of ectromelia virus via an appropriate route (e.g., intranasal).
-
-
Treatment:
-
Initiate treatment with Brincidofovir at a predetermined time post-infection (e.g., 24 hours).
-
Administer Brincidofovir orally at various dose levels. Include a placebo control group.
-
Continue treatment for a specified duration (e.g., daily for 5-7 days).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lesions).
-
Record survival data.
-
-
Endpoint:
-
The primary endpoint is typically survival.
-
Secondary endpoints can include changes in body weight, lesion scores, and viral load in target organs.
-
-
Data Analysis:
-
Compare the survival rates between the treatment and placebo groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
-
Analyze secondary endpoints to assess the effect of treatment on disease progression.
-
Conclusion
This compound (Brincidofovir) is a promising broad-spectrum antiviral with a well-defined mechanism of action. The provided data and protocols offer a foundation for researchers and drug development professionals to conduct further investigations into its therapeutic potential against a range of dsDNA viruses. Adherence to detailed and standardized experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics (PK) and Safety of Intravenous (IV) Brincidofovir (BCV) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tembexa (brincidofovir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. 1421. IV Brincidofovir (BCV): Pharmacokinetics (PK) and Safety of Multiple Ascending Doses (MAD) in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
CMX001 (Brincidofovir) in Antiviral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX001, also known as brincidofovir (BCV), is a lipid-conjugated prodrug of cidofovir (CDV), an acyclic nucleotide phosphonate.[1][2] This modification enhances its oral bioavailability and intracellular delivery, leading to greater antiviral potency and a more favorable safety profile compared to its parent compound, cidofovir.[3][4] CMX001 has demonstrated broad-spectrum activity against double-stranded DNA (dsDNA) viruses, making it a significant compound in antiviral research and development.[2] These application notes provide a comprehensive overview of CMX001's antiviral activity, mechanism of action, and detailed protocols for its evaluation in vitro.
Mechanism of Action
CMX001 is designed to mimic a natural lipid, lysophosphatidylcholine, which allows it to efficiently enter cells via endogenous lipid uptake pathways.[5] Once inside the cell, the lipid ester linkage of CMX001 is cleaved by cellular phospholipases, releasing cidofovir.[2][6] Cidofovir is then phosphorylated by cellular kinases, first to cidofovir monophosphate and subsequently to the active antiviral agent, cidofovir diphosphate (CDV-PP).[2][6] CDV-PP acts as a competitive inhibitor of viral DNA polymerase, serving as an alternative substrate that, upon incorporation, terminates viral DNA chain elongation.[2][5] This effectively halts viral replication.[6]
Caption: Mechanism of action of CMX001 (Brincidofovir).
Antiviral Activity
CMX001 has demonstrated potent in vitro activity against a wide range of dsDNA viruses, including those from the Poxviridae, Herpesviridae, and Adenoviridae families.[6][7] The lipid conjugation significantly enhances its potency compared to cidofovir. For instance, against variola virus, the causative agent of smallpox, CMX001 is nearly 100-fold more potent than cidofovir.[2]
Table 1: In Vitro Antiviral Activity of CMX001 (Brincidofovir) vs. Cidofovir against Orthopoxviruses
| Virus | Cell Line | EC50 CMX001 (µM) | EC50 Cidofovir (µM) | Potency Enhancement (Fold) |
| Variola Virus (average of 5 strains) | BSC-40 | 0.11 | ~10.7 | ~97 |
| Vaccinia Virus | 0.07 - 0.8 | |||
| Ectromelia Virus | 24 | |||
| Rabbitpox Virus | ||||
| Monkeypox Virus | ||||
| Cowpox Virus |
Data compiled from multiple sources.[6][8] Note: Specific EC50 values for all viruses and cell lines were not consistently available in the reviewed literature; ranges or fold-enhancements are provided where specific values are not cited.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
Objective: To determine the half-maximal effective concentration (EC50) of CMX001.
Materials:
-
Confluent monolayers of a suitable host cell line (e.g., BSC-40 for variola virus) in 96-well plates.[2]
-
Virus stock of known titer.
-
CMX001 (Brincidofovir) and Cidofovir for comparison.
-
Culture medium (e.g., RPMI with 2% Fetal Bovine Serum).[2]
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells to achieve a confluent monolayer.
-
Virus Infection: Infect the confluent cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.1.[2]
-
Incubation: Allow the virus to adsorb for 1 hour at 35.5°C and 6% CO2.[2]
-
Compound Addition: Remove the viral inoculum and add fresh culture medium containing serial dilutions of CMX001 (e.g., 2-fold dilutions from 10 µM to 0.005 µM).[2] Include wells with cidofovir as a comparator and untreated wells as a negative control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Staining: Aspirate the medium, fix the cells (e.g., with methanol), and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of CMX001 that reduces the number of viral plaques by 50% compared to the untreated control. This can be determined using software such as GraphPad Prism.[2]
Caption: Workflow for a typical plaque reduction assay.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
Objective: To identify if CMX001 acts on early or late stages of viral replication.
Materials:
-
Confluent monolayers of host cells.
-
Virus stock.
-
CMX001 at a fixed concentration (e.g., 0.01 µM).[9]
-
qPCR reagents for viral genome quantification.
Procedure:
-
Experimental Setup: Design experiments where CMX001 is added at different time points relative to viral infection:
-
Pre-treatment: Add CMX001 before viral infection.
-
Co-treatment: Add CMX001 simultaneously with the virus.
-
Post-treatment: Add CMX001 at various time points after viral infection (e.g., 1, 4, 8, 12, 16, and 24 hours post-infection).[9]
-
-
Infection and Treatment: Infect cells with the virus (e.g., MOI of 0.1).[9] Add CMX001 according to the designed time points.
-
Incubation: Incubate all samples for a full replication cycle (e.g., 72 hours).[9]
-
Harvesting: Collect cell lysates and culture supernatants.
-
Quantification: Determine the viral genome copy number using quantitative PCR (qPCR).[9]
-
Data Analysis: Compare the viral genome copies in treated samples to untreated controls. A significant reduction in viral genomes when the drug is added post-infection indicates that CMX001 acts on a post-entry stage of the viral life cycle.[9]
Conclusion
CMX001 (brincidofovir) is a potent antiviral agent with a well-defined mechanism of action that inhibits viral DNA synthesis.[2][5] Its broad-spectrum activity against dsDNA viruses, coupled with its improved pharmacological properties over cidofovir, makes it a valuable tool for antiviral research and a promising therapeutic candidate.[2][3] The protocols outlined above provide a framework for the systematic evaluation of CMX001 and other novel antiviral compounds in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Practical Applications of CMX001 (Brincidofovir) in Virology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX001, also known as brincidofovir (BCV), is a lipid conjugate of cidofovir (CDV), a well-established antiviral agent. This modification enhances the drug's oral bioavailability and intracellular delivery, leading to greater potency against a broad spectrum of double-stranded DNA (dsDNA) viruses.[1][2] CMX001 exerts its antiviral effect by inhibiting the viral DNA polymerase, a critical enzyme for viral replication.[2] Once inside the cell, CMX001 is converted to its active form, cidofovir diphosphate (CDV-PP), which acts as a competitive inhibitor of the viral DNA polymerase, thereby terminating the elongation of the viral DNA chain.[2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing CMX001 in virological studies.
Mechanism of Action
The mechanism of action of CMX001 involves several key steps that lead to the inhibition of viral DNA synthesis.
Caption: Mechanism of action of CMX001 (Brincidofovir).
Antiviral Spectrum and Potency
CMX001 has demonstrated potent antiviral activity against a wide range of dsDNA viruses. The lipid conjugation of cidofovir results in a significant increase in potency compared to the parent drug.
| Virus Family | Virus | In Vitro EC50 (µM) | Reference |
| Poxviridae | Variola virus (Smallpox) | 0.05 - 0.21 | [2] |
| Vaccinia virus | ~0.5 | [1] | |
| Ectromelia virus (Mousepox) | ~0.5 | [1] | |
| Rabbitpox virus | ~0.5 | [1] | |
| Monkeypox virus | Not explicitly stated | ||
| Herpesviridae | Herpes Simplex Virus (HSV) | Not explicitly stated | [3] |
| Cytomegalovirus (CMV) | Not explicitly stated | [2] | |
| Adenoviridae | Adenovirus | Not explicitly stated | [2] |
| Polyomaviridae | BK virus | 0.27 | [4] |
Experimental Protocols
In Vitro Antiviral Activity Assessment
1. Plaque Reduction Assay (PRA) for Orthopoxviruses
This protocol is designed to determine the concentration of CMX001 required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
CMX001 (Brincidofovir)
-
Orthopoxvirus stock (e.g., Vaccinia virus, Ectromelia virus)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% FBS (Maintenance Medium)
-
Agarose (for overlay)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates to form a confluent monolayer overnight.
-
Drug Preparation: Prepare serial dilutions of CMX001 in maintenance medium.
-
Virus Dilution: Dilute the virus stock in maintenance medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of varying concentrations of CMX001. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a mixture of 2x maintenance medium and 1.6% agarose (final concentration 0.8% agarose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
Caption: Workflow for a Plaque Reduction Assay.
2. Quantitative PCR (qPCR) for Viral Load Determination
This protocol is used to quantify the amount of viral DNA in a sample, providing a measure of viral replication.
Materials:
-
DNA extraction kit
-
Primers and probe specific to the target viral gene (e.g., orthopoxvirus DNA polymerase gene)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Sample Collection: Collect samples (e.g., cell culture supernatant, tissue homogenates).
-
DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the extracted DNA, specific primers and probe, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Generate a standard curve using known concentrations of a plasmid containing the target viral gene. Quantify the viral DNA in the samples by comparing their Ct values to the standard curve.
In Vivo Efficacy Assessment
1. Ectromelia Virus (Mousepox) Model in BALB/c Mice
This model is used to evaluate the in vivo efficacy of CMX001 against a lethal orthopoxvirus infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ectromelia virus (Moscow strain)
-
CMX001
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Virus Preparation: Prepare the ectromelia virus stock to the desired concentration in sterile PBS.
-
Infection: Anesthetize the mice and infect them intranasally with a lethal dose of ectromelia virus (e.g., 10-100 PFU in 20 µL).[5]
-
Treatment: Begin oral gavage treatment with CMX001 at the desired dose and schedule (e.g., once daily for 7 days). Include a vehicle-treated control group.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 21 days.
-
Viral Load (Optional): At specific time points post-infection, euthanize a subset of mice and collect tissues (e.g., liver, spleen, lungs) for viral load determination by plaque assay or qPCR.
2. Rabbitpox Virus Model in New Zealand White Rabbits
This model provides another valuable system for assessing the efficacy of CMX001 against a severe orthopoxvirus infection.[6][7]
Materials:
-
New Zealand White rabbits
-
Rabbitpox virus (Utrecht strain)
-
CMX001
-
Vehicle for oral administration
Procedure:
-
Acclimatization: Acclimatize rabbits to handling and housing conditions.
-
Virus Preparation: Prepare the rabbitpox virus stock to the desired concentration.
-
Infection: Infect the rabbits via intradermal injection with a lethal dose of rabbitpox virus.[6][8]
-
Treatment: Administer CMX001 orally at the specified dose and frequency.[8][9] Include a vehicle-treated control group.
-
Monitoring: Monitor the rabbits daily for clinical signs including fever, weight loss, and the development of primary and secondary skin lesions.[6][8]
-
Viral Load (Optional): Collect blood samples at various time points to determine viremia by qPCR.[7] Upon euthanasia, tissues can be collected for viral titration.
Caption: General workflow for in vivo efficacy studies.
Conclusion
CMX001 (brincidofovir) is a potent antiviral agent with a broad spectrum of activity against dsDNA viruses. Its enhanced oral bioavailability and favorable safety profile compared to cidofovir make it a valuable tool for both in vitro and in vivo virological research. The protocols outlined in this document provide a foundation for investigating the antiviral properties of CMX001 and can be adapted for specific research needs. Researchers should always adhere to appropriate biosafety levels and animal care guidelines when working with viruses and animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Rabbitpox Virus and Vaccinia Virus Infection of Rabbits as a Model for Human Smallpox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rabbitpox in New Zealand White Rabbits: A Therapeutic Model for Evaluation of Poxvirus Medical Countermeasures Under the FDA Animal Rule [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rabbitpox virus and vaccinia virus infection of rabbits as a model for human smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CMX001 Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CMX001 (Brincidofovir).
Frequently Asked Questions (FAQs)
Q1: What is CMX001 and what is its mechanism of action?
A1: CMX001, also known as Brincidofovir, is an experimental antiviral drug. It is a lipid conjugate prodrug of cidofovir.[1][2][3] The lipid component facilitates its entry into cells.[1][2][3] Once inside the cell, the lipid is cleaved, releasing cidofovir.[4][5] Cellular enzymes then phosphorylate cidofovir twice to form its active metabolite, cidofovir diphosphate.[4][5] Cidofovir diphosphate acts as an inhibitor of viral DNA polymerase, thereby preventing the replication of double-stranded DNA (dsDNA) viruses.[4][5]
Q2: Against which viruses has CMX001 shown activity?
A2: CMX001 has demonstrated broad-spectrum activity against various dsDNA viruses, including orthopoxviruses (such as the variola virus, the causative agent of smallpox), herpesviruses (like cytomegalovirus - CMV and herpes simplex virus - HSV), adenoviruses, and polyomaviruses.[4][6][7][8]
Q3: What are the key advantages of CMX001 over conventional cidofovir?
A3: The primary advantage of CMX001 is its improved safety profile, particularly the reduced risk of nephrotoxicity (kidney damage) that is a significant dose-limiting toxicity of intravenous cidofovir.[1][4] The lipid conjugation in CMX001 allows for higher intracellular concentrations of the active drug with lower plasma concentrations, leading to enhanced oral bioavailability and targeted drug delivery.[3][9]
Q4: What is the current clinical development status of CMX001?
A4: CMX001, under the brand name Tembexa, is approved by the FDA for the treatment of smallpox.[1] While it has been investigated for other viral infections like CMV and adenovirus in transplant patients, some Phase III clinical trials for these indications did not meet their primary endpoints.[3]
Troubleshooting Experimental Issues
Q5: We are observing lower than expected in vitro efficacy of CMX001 in our cell-based assays. What could be the potential reasons?
A5: Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Selection: The intracellular conversion of CMX001 to its active form is dependent on host cell enzymes.[4] Ensure the cell line used in your assay has the necessary enzymatic machinery for this conversion.
-
Drug Stability: CMX001 is a lipid conjugate and may be susceptible to degradation. Verify the storage conditions and age of your compound stock. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The presence of high serum concentrations in the culture medium might affect the uptake of the lipid-conjugated drug. Consider optimizing serum levels or using serum-free media for the duration of drug exposure.
-
Viral Strain: While CMX001 has broad-spectrum activity, specific viral strains may exhibit varying sensitivities. Confirm the identity and susceptibility of your viral stock.
Q6: Our experiments are showing significant cytotoxicity at concentrations where we expect to see antiviral activity. How can we troubleshoot this?
A6: High cytotoxicity can be a complex issue:
-
Off-Target Effects: Although designed for enhanced safety, high concentrations of CMX001 or its metabolites can lead to cellular toxicity. The primary toxicity concern observed in some clinical trials was gastrointestinal (GI) toxicity, which is thought to be due to high local concentrations of the active drug in the gut epithelium following oral administration.[10]
-
Prolonged Exposure: Continuous exposure to the drug for extended periods in vitro might lead to cumulative toxicity. Consider reducing the exposure time or using a washout step in your protocol.
-
Cellular Health: Ensure your cells are healthy and not under stress from other experimental conditions (e.g., high passage number, mycoplasma contamination) which can increase their sensitivity to the drug.
-
Readout Specificity: The cytotoxicity assay you are using might be influenced by the antiviral effect of the drug. For example, in a viral-induced cell death model, the "cytotoxicity" might be a combination of drug effect and viral cytopathic effect. Use appropriate controls, including uninfected cells treated with the drug.
Q7: We are planning in vivo studies with CMX001. What are the key considerations for dosing and formulation?
A7: For in vivo experiments, consider the following:
-
Pharmacokinetics: CMX001 has a different pharmacokinetic profile than cidofovir. Due to its lipid nature, it has better oral bioavailability.[3]
-
Formulation: For oral administration, CMX001 has been formulated as both tablets and a suspension.[3] The choice of vehicle for your animal studies is critical and should be selected to ensure optimal absorption.
-
Dosing Regimen: Clinical trials have explored both once-weekly and twice-weekly dosing regimens.[11] The long intracellular half-life of the active metabolite supports less frequent dosing.[1] Your experimental design should reflect this property.
-
Toxicity Monitoring: Based on clinical trial data, monitor for signs of GI distress in your animal models.[10]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Virus | Cell Line | Reference |
| EC50 | 0.0009 µM | CMV | MRC-5 | [12] |
| 0.06 µM | HSV-1 | MRC-5 | [12] | |
| 0.08 µM | HSV-2 | MRC-5 | [12] | |
| CC50 | 105 µM | - | Primary Adult Mouse Kidney (AMK) epithelial cells | [12] |
| 112 µM | - | Primary Mouse Cortical cells | [12] |
Experimental Protocols
Protocol 1: In Vitro Plaque Reduction Assay
This protocol is a standard method to determine the antiviral efficacy of CMX001 by quantifying the inhibition of viral plaque formation.
Materials:
-
CMX001 compound
-
Appropriate cell line (e.g., MRC-5 for CMV, HSV)
-
Virus stock of known titer
-
Cell culture medium (e.g., MEM) with and without serum
-
Overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Seeding: Seed the selected cell line into multi-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of CMX001 in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with the virus at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Drug Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the CMX001 dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: After a suitable incubation period with the drug, aspirate the drug-containing medium and add the overlay medium. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development (this will vary depending on the virus, typically 3-10 days).
-
Staining and Counting: Once plaques are visible, fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value (the concentration of drug that inhibits plaque formation by 50%) can be determined by plotting the percentage of inhibition against the drug concentration.
Visualizations
Caption: CMX001 enters the cell and is converted to its active form, which inhibits viral DNA replication.
Caption: A generalized workflow for assessing the in vitro efficacy and cytotoxicity of CMX001.
References
- 1. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Brincidofovir - Wikipedia [en.wikipedia.org]
- 4. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chimerix, Inc. Initiates Phase 3 SUPPRESS Trial of Brincidofovir (CMX001) for Prevention of Cytomegalovirus in Hematopoietic Cell Transplant Recipients - BioSpace [biospace.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chimerix reports Phase II trial data of CMX001 - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CMX-001 (Brincidofovir) Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMX-001 (Brincidofovir). The following information is designed to help you optimize the concentration of CMX-001 in your in vitro assays and address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CMX-001?
CMX-001, also known as Brincidofovir, is a lipid conjugate of cidofovir.[1] Its lipophilic nature allows it to efficiently enter cells.[1] Once inside, cellular enzymes cleave the lipid moiety, releasing cidofovir. Cidofovir is then phosphorylated twice by host cell kinases to its active form, cidofovir diphosphate (CDV-PP).[2] CDV-PP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[2]
Q2: What is a typical effective concentration (EC₅₀) range for CMX-001?
The EC₅₀ of CMX-001 varies depending on the virus and the cell line used in the assay. Generally, it exhibits potent antiviral activity in the nanomolar to low micromolar range. For instance, against variola virus strains, EC₅₀ values have been reported to average around 0.11 μM.[3][4] For other orthopoxviruses, the EC₅₀ can range from 0.2 µM to 1.2 µM.[2] Against African Swine Fever Virus, an IC₅₀ of 2.76 nM has been observed.[1]
Q3: What are the typical cytotoxic concentrations (CC₅₀) for CMX-001?
The cytotoxicity of CMX-001 is cell line-dependent. In primary mouse kidney cells, the CC₅₀ has been reported to be 105 µM.[5] For BSC-40 cells (African green monkey kidney epithelial cells), an extrapolated CC₅₀ of approximately 15 μM has been noted.[3] It is crucial to determine the CC₅₀ in the specific cell line being used for your experiments.
Q4: How do I calculate the Selectivity Index (SI) and why is it important?
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at a concentration much lower than that at which it causes significant toxicity to the host cells.
Troubleshooting Guide
Q5: I am observing high cytotoxicity in my assay, even at concentrations where I expect to see antiviral activity. What should I do?
High cytotoxicity can confound the interpretation of your antiviral assay results. Here are some steps to troubleshoot this issue:
-
Verify your CC₅₀: The first step is to accurately determine the 50% cytotoxic concentration (CC₅₀) of CMX-001 in your specific cell line using a standard cytotoxicity assay, such as the MTT assay. Ensure that the assay conditions (cell density, incubation time, etc.) are identical to your antiviral assay.
-
Lower the concentration range: Based on your determined CC₅₀, select a concentration range for your antiviral assay that is well below this value. A good starting point is to use concentrations up to 10-fold below the CC₅₀.
-
Reduce incubation time: If permissible by your experimental design, reducing the incubation time of the cells with CMX-001 may decrease cytotoxicity while still allowing for the detection of antiviral activity.
-
Check cell health: Ensure that your cell cultures are healthy and within a low passage number. Stressed or high-passage cells can be more susceptible to drug-induced toxicity.
Q6: I am not observing any significant antiviral activity. What are the possible reasons?
Several factors could contribute to a lack of antiviral effect:
-
Incorrect concentration range: The concentrations of CMX-001 you are testing may be too low to inhibit your specific virus in the chosen cell line. Review published EC₅₀ values for similar virus/cell systems and consider testing a broader and higher concentration range, while remaining below the CC₅₀.
-
Virus susceptibility: While CMX-001 has a broad spectrum of activity against double-stranded DNA viruses, the susceptibility of individual viral strains can vary.[3] Confirm that the virus you are using is expected to be sensitive to CMX-001.
-
Compound integrity: Ensure that your CMX-001 stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay sensitivity: The assay you are using may not be sensitive enough to detect a reduction in viral replication. Consider using a more sensitive method, such as a virus yield reduction assay, or optimizing your current assay parameters (e.g., multiplicity of infection).
Q7: My results show high variability between experiments. How can I improve the consistency of my assays?
High variability can be addressed by standardizing your experimental procedures:
-
Consistent cell seeding: Ensure that a consistent number of viable cells are seeded in each well. Use a cell counter to verify cell density before plating.
-
Standardized virus inoculum: Prepare a large, titered stock of your virus and store it in single-use aliquots to ensure that the same amount of virus is used in each experiment.
-
Precise pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors in drug dilutions and reagent additions.
-
Include proper controls: Always include positive (a known antiviral for your virus, if available), negative (vehicle-treated), and cell-only controls in every experiment.
Data Presentation
Table 1: In Vitro Efficacy (EC₅₀) of CMX-001 Against Various DNA Viruses
| Virus Family | Virus | Cell Line | EC₅₀ (µM) |
| Poxviridae | Variola Virus (average of 5 strains) | BSC-40 | 0.11[3][4] |
| Poxviridae | Other Orthopoxviruses | Various | 0.2 - 1.2[2] |
| Asfarviridae | African Swine Fever Virus | Primary Porcine Alveolar Macrophages | 0.00276 (IC₅₀)[1] |
| Polyomaviridae | BK Polyomavirus | Primary Human Urothelial Cells | 0.27[6] |
| Herpesviridae | Human Cytomegalovirus (CMV) | MRC-5 | 0.0009[7] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 0.06[7] |
| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | MRC-5 | 0.08[7] |
Table 2: In Vitro Cytotoxicity (CC₅₀) of CMX-001 in Different Cell Lines
| Cell Line | Cell Type | CC₅₀ (µM) |
| Primary Mouse Kidney Cells | Primary Kidney Epithelial | 105[5] |
| BSC-40 | African Green Monkey Kidney Epithelial | ~15 (extrapolated)[3] |
| Primary Human Urothelial Cells | Primary Bladder Epithelial | >2.5[2] |
Experimental Protocols
Detailed Methodology: Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero, BSC-40) into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a series of 2-fold serial dilutions of CMX-001 in serum-free cell culture medium. The concentration range should be chosen based on expected efficacy and cytotoxicity.
-
-
Virus Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Treatment and Overlay:
-
After the adsorption period, remove the viral inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1.2% methylcellulose) that includes the various concentrations of CMX-001. Also include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like 0.1% crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each CMX-001 concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the drug concentration and use a non-linear regression analysis to determine the EC₅₀ value.
-
Detailed Methodology: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed the same host cell line used in the antiviral assay into a 96-well plate at a density that will ensure the cells are in an exponential growth phase at the end of the incubation period.
-
-
Compound Treatment:
-
Prepare serial dilutions of CMX-001 in culture medium at the same concentrations used in the antiviral assay.
-
Add the different concentrations of CMX-001 to the wells. Include cell control wells with no compound.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each CMX-001 concentration compared to the untreated cell control.
-
Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to determine the CC₅₀ value.
-
Visualizations
Caption: Mechanism of action of CMX-001 (Brincidofovir).
Caption: Troubleshooting workflow for CMX-001 concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Brincidofovir inhibits polyomavirus infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brincidofovir (CMX001) Inhibits BK Polyomavirus Replication in Primary Human Urothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
CMX 001 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMX 001 (Brincidofovir).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Question: We are observing lower than expected antiviral efficacy of this compound in our cell-based assays. What are the possible reasons?
Answer:
Several factors can contribute to lower than expected efficacy in in vitro assays:
-
Cell Line Selection: The antiviral activity of this compound can vary between different cell lines. Ensure you are using a cell line that is permissive to the virus you are studying and in which this compound is readily taken up and metabolized. For example, human foreskin fibroblasts (HFF) and MRC-5 human lung fibroblasts are commonly used for CMV studies.[1]
-
Metabolic Activation: this compound is a prodrug that needs to be intracellularly converted to its active form, cidofovir diphosphate, by cellular enzymes.[2][3] The metabolic capacity of your chosen cell line can impact the efficiency of this conversion. Cells with low levels of the required kinases may show reduced susceptibility to the drug.
-
Assay Method: The plaque reduction assay (PRA) is a standard method for determining antiviral efficacy.[4] Ensure that the assay is properly optimized, including the multiplicity of infection (MOI), incubation times, and visualization method.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
Question: We are seeing significant cytotoxicity in our uninfected cell cultures treated with this compound, even at low concentrations. What could be the cause?
Answer:
While this compound generally has a favorable safety profile compared to its parent compound, cidofovir, cytotoxicity can still occur.[5] Here are some potential reasons:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the cytotoxic effects of this compound. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line using a standard cytotoxicity assay (e.g., MTS or MTT assay).[1][3]
-
High Intracellular Accumulation: The lipid conjugate nature of this compound facilitates its entry into cells.[3] In some cell types, this can lead to high intracellular concentrations of the active metabolite, which may induce apoptosis.[6]
-
Prolonged Exposure: Continuous exposure to the drug over extended periods in culture may lead to cumulative toxicity. Consider the duration of your experiment and whether it can be shortened.
Question: We are trying to generate this compound-resistant virus strains in cell culture, but it is taking a very long time. Is this expected?
Answer:
Yes, developing resistance to this compound can be a lengthy process. This compound is known to have a high genetic barrier to resistance.[5] Resistance typically arises from mutations in the viral DNA polymerase gene (e.g., UL54 in CMV).[7] One study reported that it took over 10 months of continuous culture with increasing drug concentrations to select for a resistant CMV strain.[7] The resulting resistant virus also showed reduced replicative fitness.[7]
In Vivo Experiments
Question: We are observing gastrointestinal (GI) toxicity (e.g., diarrhea, weight loss) in our animal models treated with this compound. How can we manage this?
Answer:
Gastrointestinal toxicity is a known side effect of orally administered this compound.[6][8] The leading hypothesis is that high levels of the active drug accumulate in the intestinal epithelium, leading to apoptosis.[6] Here are some strategies to consider:
-
Dose Optimization: The severity of GI toxicity is often dose-dependent.[9] You may need to perform a dose-ranging study to find the optimal therapeutic dose with acceptable toxicity in your specific animal model. For instance, in a mousepox model, a single dose of 25 mg/kg was found to be efficacious.[10]
-
Dosing Regimen: The frequency of administration can also impact toxicity. In some studies, intermittent dosing schedules have been used.[11]
-
Supportive Care: Providing supportive care to the animals, such as ensuring adequate hydration, can help manage the symptoms.
Question: We are having trouble with the oral administration of this compound in our animal model. Are there alternative formulations or routes of administration?
Answer:
This compound is designed for oral bioavailability.[12] For animal studies, it is typically suspended in a vehicle like 0.4% carboxymethylcellulose (CMC) and administered by oral gavage.[13] If you are facing challenges with this method:
-
Formulation: Ensure the suspension is homogenous and the concentration is accurate.
-
Alternative Routes: While designed for oral use, exploring other routes would require significant reformulation and may alter the pharmacokinetic and toxicity profiles of the drug. The vast majority of preclinical and clinical data is based on oral administration.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (Brincidofovir) against various dsDNA viruses.
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Poxviridae | Variola Virus | BSC-40 | 0.11 |
| Poxviridae | Ectromelia Virus | Not Specified | ~0.07-0.8 |
| Herpesviridae | Cytomegalovirus (CMV) | Not Specified | 0.0004 |
| Herpesviridae | Herpes Simplex Virus (HSV) | Not Specified | Not Specified |
| Adenoviridae | Adenovirus | Not Specified | 0.02 |
| Polyomaviridae | JC Virus | COS-7 | 0.1 |
| Papillomaviridae | Papillomavirus | Not Specified | 17 |
EC50 (50% effective concentration) values are approximate and can vary depending on the specific virus strain, cell line, and assay conditions.[5][14][15]
Table 2: In Vitro Cytotoxicity of this compound (Brincidofovir).
| Cell Line | CC50 (µM) |
| PDA | 184.6 |
| COS-7 | 0.67 |
CC50 (50% cytotoxic concentration) values can vary significantly between different cell lines.[14]
Experimental Protocols
Protocol 1: Plaque Reduction Assay (PRA) for Antiviral Efficacy
This protocol is a standard method for determining the in vitro efficacy of this compound against plaque-forming viruses.
Materials:
-
Permissive host cell line
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and grow them to confluency.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Drug Application: After a 1-hour incubation to allow for viral entry, remove the virus inoculum and add serial dilutions of this compound in culture medium to the wells. Include a "virus only" control (no drug).
-
Overlay: After a further incubation period, remove the drug-containing medium and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Staining and Quantification: Fix the cells and stain with crystal violet. The viable cells will be stained, and the plaques will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.[4][15]
Protocol 2: MTS Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of this compound that is toxic to host cells, allowing for the calculation of the selectivity index.[3]
Materials:
-
Host cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a duration that corresponds to the length of your antiviral assay.
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Intracellular activation pathway of this compound (Brincidofovir).
Caption: General experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection and recombinant phenotyping of a novel CMX001 and cidofovir resistance mutation in human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Using biomarkers to stage disease progression in a lethal mousepox model treated with CMX001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CMX001 | CAS:444805-28-1 | Broad spectrum antiviral drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving CMX001 (Brincidofovir) Efficacy in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of CMX001 (brincidofovir) in experimental models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CMX001?
CMX001, or brincidofovir, is a lipid-conjugate prodrug of cidofovir.[1][2][3] Its lipophilic nature enhances oral bioavailability and facilitates entry into cells.[3][4] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active form, cidofovir diphosphate.[1][5] This active metabolite mimics the natural nucleotide deoxycytidine triphosphate (dCTP) and is incorporated into the growing viral DNA chain by the viral DNA polymerase. This action leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[1] CMX001 has demonstrated broad-spectrum activity against various double-stranded DNA (dsDNA) viruses.[2][6]
Q2: We are observing lower than expected efficacy of CMX001 in our in vitro assays. What are the potential causes and troubleshooting steps?
Several factors can contribute to reduced in vitro efficacy. Consider the following:
-
Cell Line Susceptibility: The antiviral activity of CMX001 can vary between different cell lines. It is crucial to use a cell line that is known to be permissive to the virus and suitable for CMX001 testing. For herpesviruses, cell lines such as MRC-5, Vero, and human foreskin fibroblasts (HFF) have been successfully used.[7]
-
Drug Concentration and Purity: Ensure the correct concentration of CMX001 is used and that the compound has not degraded. Prepare fresh serial dilutions for each experiment from a properly stored stock solution.
-
Assay-Specific Conditions: The multiplicity of infection (MOI), incubation time, and the specific assay format (e.g., plaque reduction, cytopathic effect) can all influence the outcome. Optimize these parameters for your specific virus and cell line.
-
Drug Stability: CMX001 should be stored correctly to maintain its potency. For short-term storage, -20°C is recommended for up to one month.[2]
Q3: Our animal model is showing significant gastrointestinal (GI) toxicity with CMX001 treatment. How can we mitigate this?
Gastrointestinal toxicity, including diarrhea, is a known side effect of brincidofovir.[8][9] Here are some strategies to consider:
-
Dosing Regimen: Instead of a high daily dose, consider alternative dosing schedules that have been shown to be effective, such as intermittent dosing (e.g., every other day or twice weekly).[10]
-
Formulation: The formulation used for oral administration can impact absorption and local GI concentration. Ensure the vehicle is appropriate and well-tolerated by the animal model. A common vehicle for oral delivery in mice is 0.4% carboxymethylcellulose (CMC).[11]
-
Supportive Care: In cases of severe GI distress, supportive care may be necessary to maintain the health of the animals. This can include fluid and electrolyte replacement. In clinical settings, octreotide has been used to manage GI symptoms.[8][12]
-
Dose Adjustment: If toxicity persists, a reduction in the dose may be necessary. It is important to balance efficacy with tolerability.
Q4: How does the oral bioavailability of CMX001 compare to its parent drug, cidofovir, and how does food affect its absorption?
CMX001 was specifically designed to have improved oral bioavailability compared to cidofovir, which must be administered intravenously due to poor oral absorption.[3][13] The lipid conjugate structure of CMX001 allows it to be absorbed from the small intestine.[3] Studies have shown that food can affect the absorption of CMX001. Administration with a low-fat meal is recommended for the oral suspension and tablets, as a high-fat meal can decrease its absorption.[14]
Q5: Can viral resistance to CMX001 develop, and how can we test for it?
Yes, as with other antivirals, resistance to CMX001 can emerge. Resistance is typically associated with mutations in the viral DNA polymerase gene (UL54 in CMV).[15][16] To test for resistance:
-
In Vitro Selection: Serially passage the virus in the presence of gradually increasing concentrations of CMX001 over an extended period (e.g., several months).[15][16]
-
Phenotypic Assay: Once a potentially resistant viral population is selected, perform a plaque reduction assay to determine the EC50 value and compare it to the wild-type virus. A significant increase in the EC50 value indicates resistance.[16]
-
Genotypic Analysis: Sequence the viral DNA polymerase gene to identify specific mutations that may confer resistance.[16]
It is noteworthy that CMX001-resistant viruses may exhibit reduced replicative fitness.[15][16]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven virus distribution, or pipetting errors. | Ensure a homogenous cell suspension and accurate pipetting. Gently rock the plate after adding the virus to ensure even distribution. |
| No clear dose-response curve | Incorrect drug concentrations, drug instability, or inappropriate assay endpoint. | Verify stock solution concentration and prepare fresh dilutions. Optimize the assay duration to capture the dynamic range of viral inhibition. |
| High background cytotoxicity | CMX001 concentration is too high, or the cell line is particularly sensitive. | Determine the 50% cytotoxic concentration (CC50) for your cell line and use CMX001 at concentrations well below this value. |
| Plaques are not well-defined or are absent | Suboptimal overlay medium, incorrect incubation time, or low viral titer. | Optimize the concentration of the overlay medium (e.g., agarose, methylcellulose).[17] Ensure the incubation period is sufficient for plaque formation. Confirm the viral titer of your stock. |
In Vivo Model Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor survival rates despite treatment | Suboptimal dosing regimen (dose, frequency, or duration), delayed initiation of treatment, or inappropriate animal model. | Refer to published studies for effective dosing regimens in similar models.[18] Initiate treatment as early as possible post-infection for the best outcomes. Ensure the chosen animal model is a validated model for the specific viral infection. |
| Significant weight loss in treated animals | Drug-related toxicity or severe disease progression. | Monitor animal health closely. Consider reducing the dose or altering the dosing schedule if toxicity is suspected. Ensure adequate supportive care. |
| Inconsistent drug exposure between animals | Variability in oral gavage technique or issues with the drug formulation. | Standardize the oral gavage procedure. Ensure the CMX001 formulation is a homogenous suspension before each administration. |
Data Presentation
In Vitro Efficacy of CMX001 Against Various dsDNA Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Adenovirus | - | - | 0.02 | [19] |
| Herpesvirus | - | - | 0.0004 | [19] |
| Papillomavirus | - | - | 17 | [19] |
| Polyomavirus | - | - | 0.045 | [19] |
| Orthopoxvirus | - | - | 0.07 | [19] |
| Cytomegalovirus (CMV) | MRC-5 | Plaque Reduction | 0.0009 | [7] |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | Plaque Reduction | 0.06 | [7] |
| Herpes Simplex Virus-2 (HSV-2) | MRC-5 | Plaque Reduction | 0.08 | [7] |
| Variola Virus | - | - | 0.11 | [9] |
In Vivo Efficacy of CMX001 in Animal Models of Orthopoxvirus Infections
| Animal Model | Virus | Treatment Regimen | Outcome | Reference |
| A/NCR Mice | Ectromelia virus (ECTV) | 2.5 mg/kg once daily for 5 days, starting 4h post-infection | Complete protection | [20] |
| A/NCR Mice | Ectromelia virus (ECTV) | 20 mg/kg single oral dose, 4 days post-infection | 100% protection | [20] |
| BALB/c Mice | Cowpox virus (CPXV) | 10 mg/kg daily for 5 days, starting 4h post-infection | 100% protection | [20] |
| New Zealand White Rabbits | Rabbitpox virus (RPXV) | 10 mg/kg/day for 5 days, starting 4 days post-infection | 100% survival | [20] |
| New Zealand White Rabbits | Rabbitpox virus (RPXV) | 20 mg/kg single dose at onset of lesions | Significant survival benefit | [21] |
Experimental Protocols
Protocol 1: In Vitro Plaque Reduction Assay
This protocol is a standard method for determining the antiviral activity of CMX001.
-
Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of CMX001 in serum-free culture medium. A typical starting concentration is 10 µM, with 2-fold serial dilutions.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and add the CMX001 dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: Add an overlay medium (e.g., 0.5% agarose or methylcellulose in culture medium) to each well to restrict virus spread to adjacent cells. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining: After incubation, fix the cells with a solution such as 10% formaldehyde. Once fixed, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of CMX001 that inhibits plaque formation by 50%.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Orthopoxvirus Infection
This protocol outlines a general procedure for evaluating the efficacy of CMX001 in a lethal mousepox model.
-
Animal Acclimatization: Acclimate the mice (e.g., A/NCR or BALB/c) to the facility for at least one week before the experiment.
-
CMX001 Formulation: Prepare a suspension of CMX001 in a suitable vehicle, such as 0.4% carboxymethylcellulose (CMC). Ensure the suspension is homogenous before each administration.
-
Viral Challenge: Anesthetize the mice and infect them with a lethal dose of ectromelia virus via the intranasal route.
-
Treatment Administration: Begin treatment with CMX001 at a predetermined time point post-infection (e.g., 4 hours, 24 hours, or later for delayed treatment studies). Administer the drug orally via gavage. A typical dosing regimen could be a single high dose followed by lower maintenance doses.[18]
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.
-
Data Collection: Record daily weights and survival data.
-
Data Analysis: Compare the survival rates and mean time to death between the CMX001-treated groups and the placebo (vehicle-only) group. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.
Mandatory Visualizations
Caption: Mechanism of action of CMX001 (brincidofovir).
Caption: Workflow for an in vitro plaque reduction assay.
Caption: Workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brincidofovir (CMX001)|cas 444805-28-1|DC Chemicals [dcchemicals.com]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Brincidofovir (CMX001) Toxicity: Another Potential Mimicker of Gastrointestinal Graft Versus Host Disease [scholars.duke.edu]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. Brincidofovir in the Era of Mpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection and Recombinant Phenotyping of a Novel CMX001 and Cidofovir Resistance Mutation in Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection and recombinant phenotyping of a novel CMX001 and cidofovir resistance mutation in human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Efficacy of therapeutic intervention with an oral ether–lipid analogue of cidofovir (CMX001) in a lethal mousepox model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CMX001 | CAS:444805-28-1 | Broad spectrum antiviral drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of CMX001 as a Post Exposure Antiviral in New Zealand White Rabbits Infected with Rabbitpox Virus, a Model for Orthopoxvirus Infections of Humans - PMC [pmc.ncbi.nlm.nih.gov]
CMX-001 (Brincidofovir) Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of CMX-001 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is CMX-001 and what is its mechanism of action?
A1: CMX-001, also known as Brincidofovir, is a lipid conjugate prodrug of the antiviral agent cidofovir.[1][2] Its structure enhances oral bioavailability and increases the intracellular concentration of the active antiviral compound, cidofovir diphosphate, while reducing the potential for nephrotoxicity associated with cidofovir.[1] The lipid moiety facilitates entry into cells, where it is cleaved to release cidofovir. Cellular enzymes then phosphorylate cidofovir to its active diphosphate form, which acts as a competitive inhibitor of viral DNA polymerase, halting viral replication.[1]
Q2: What are the primary degradation pathways for CMX-001?
A2: The primary metabolic and degradation pathway for CMX-001 to its active form is through hydrolysis of the phosphodiester bond, which releases the active drug, cidofovir, and the lipid side-chain. Further metabolism in vivo involves oxidation, mediated in part by the enzyme CYP4F2, to produce inactive metabolites designated as CMX103 and CMX064. In experimental setting, hydrolysis is the key degradation pathway to consider.
Q3: How should I prepare a stock solution of CMX-001?
A3: CMX-001 has limited aqueous solubility. For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility. To aid dissolution, warming the solution to 37°C for a short period and using an ultrasonic bath can be beneficial. For some applications, dissolving in 0.1M NaOH is also an option.
Q4: What are the known stability issues with CMX-001?
A4: CMX-001 is susceptible to degradation, primarily through hydrolysis. Its stability can be influenced by pH, temperature, and the presence of certain enzymes in cell culture media or biological matrices. While detailed public data on degradation rates under various conditions is limited, it is advisable to store stock solutions at -20°C or lower and to prepare fresh dilutions for each experiment. A European patent for a CMX-001 formulation mentions stability studies conducted at elevated temperatures (50°C to 75°C), indicating that heat is a significant stress factor.
Troubleshooting Guides
Problem 1: Low Potency or Inconsistent Results in In Vitro Assays
-
Possible Cause 1: Degraded CMX-001 Stock Solution.
-
Troubleshooting Step: Prepare a fresh stock solution of CMX-001 in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials if they will be used over an extended period.
-
-
Possible Cause 2: Interaction with Assay Components.
-
Troubleshooting Step: CMX-001's lipid side chain may interact with plastics or proteins in the assay system. Consider using low-protein-binding plates and tubes. Evaluate the compatibility of CMX-001 with your specific cell culture medium and serum concentration, as esterases present in serum may contribute to degradation.
-
-
Possible Cause 3: Cell Health and Density.
-
Troubleshooting Step: Ensure that cells are healthy and in the logarithmic growth phase at the time of treatment. Cell density can affect drug uptake and metabolism. Standardize cell seeding densities across experiments.
-
Problem 2: Precipitate Formation in Cell Culture Medium
-
Possible Cause 1: Poor Solubility of CMX-001 at Working Concentration.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤0.5%) and non-toxic to the cells. When diluting the CMX-001 stock solution, add it to the medium with gentle mixing to facilitate dispersion.
-
-
Possible Cause 2: Interaction with Medium Components.
-
Troubleshooting Step: Some components of cell culture media can interact with lipophilic compounds. If precipitation persists, consider a brief solubility test of CMX-001 in a small volume of your specific cell culture medium before treating the cells.
-
Quantitative Data Summary
While specific quantitative data on CMX-001 degradation is not extensively available in the public domain, the following table summarizes the key stability-related parameters based on available information.
| Parameter | Value / Condition | Source / Comment |
| Solubility | >10 mM in DMSO | Manufacturer Data |
| 50 mg/mL in 0.1 M NaOH (with sonication) | Manufacturer Data | |
| Storage (Stock Solution) | ≤ -20°C | General recommendation for stability |
| In Vivo Metabolism | Hydrolysis and Oxidation (CYP4F2) | FDA documents |
| Primary Metabolites | Cidofovir, CMX103, CMX064 | FDA documents |
| Accelerated Stability | Tested at 50°C, 60°C, 65°C, 70°C, 75°C | European Patent EP 3474822 B1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of CMX-001
This protocol provides a general framework for assessing the stability of CMX-001 under various stress conditions, as recommended by ICH guidelines.
-
Preparation of CMX-001 Solution: Prepare a stock solution of CMX-001 in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the CMX-001 solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the CMX-001 solution with 0.1 N NaOH and incubate at room temperature for a defined period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the CMX-001 solution with a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid CMX-001 powder and the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the solid CMX-001 powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and to identify and quantify any degradation products.
Protocol 2: Representative Stability-Indicating HPLC Method
While a specific validated HPLC method for CMX-001 is not publicly available, the following method for its active moiety, cidofovir, can be adapted and optimized.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm (based on the UV absorbance of cidofovir).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Metabolic and degradation pathway of CMX-001.
Caption: Troubleshooting workflow for in vitro experiments.
References
CMX 001 (Brincidofovir) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing CMX 001 (brincidofovir) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the use of brincidofovir in clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (brincidofovir)?
A1: this compound, or brincidofovir, is an orally bioavailable lipid conjugate of cidofovir.[1] Its lipid component facilitates uptake into cells.[1] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir, which is then phosphorylated by intracellular enzymes to its active antiviral form, cidofovir diphosphate.[1] Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and inhibition of viral replication.[1]
Q2: What is the approved therapeutic indication for brincidofovir?
A2: Brincidofovir is approved for the treatment of human smallpox disease caused by the variola virus in adult and pediatric patients.[1]
Q3: What are the most common adverse events associated with brincidofovir treatment?
A3: The most frequently reported side effects are gastrointestinal, including diarrhea, nausea, vomiting, and abdominal pain.[2] Elevations in liver enzymes (transaminases) and bilirubin have also been observed.[2]
Q4: Are there any specific monitoring requirements during brincidofovir administration in a clinical trial setting?
A4: Yes, hepatic laboratory testing should be performed in all patients before initiating treatment and as clinically appropriate during therapy.[3] Patients who develop abnormal liver tests should be monitored for the development of more severe hepatic injury.[3] It is also important to monitor patients for gastrointestinal adverse events, particularly diarrhea and potential dehydration.[2]
Q5: What is the known resistance profile for brincidofovir?
A5: Resistance to brincidofovir is associated with mutations in the viral DNA polymerase gene.[4] Generally, single amino acid substitutions confer low-level resistance, while multiple substitutions can result in higher levels of resistance.[4]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| High incidence of diarrhea in treatment arm | This is a known and common side effect of oral brincidofovir.[2] | Monitor subjects closely for dehydration and provide supportive care. In clinical trials, dose reduction or discontinuation may be necessary for severe cases.[2] The development of an intravenous formulation of brincidofovir is being explored to potentially avoid gastrointestinal side effects.[5] |
| Elevated liver transaminases (ALT/AST) | Hepatotoxicity is a potential adverse effect of brincidofovir.[3] | Conduct baseline and periodic liver function tests.[3] For significant or persistent elevations (e.g., ALT levels >10x the upper limit of normal), discontinuation of the drug should be considered.[1] |
| Higher than expected mortality in a CMV prophylaxis trial | In the SUPPRESS trial (NCT01769170), an increased mortality rate was observed in the brincidofovir arm compared to placebo (15.5% vs 10.1%).[6] This was accompanied by a higher incidence of acute graft-versus-host disease (GVHD).[6] | Carefully evaluate the patient population. In hematopoietic cell transplant (HCT) recipients, distinguishing between brincidofovir-induced gastrointestinal toxicity and GI GVHD is critical to avoid inappropriate treatment with corticosteroids, which could increase mortality risk.[6] |
| Lack of efficacy in preventing clinically significant CMV infection | In the SUPPRESS trial, brincidofovir did not meet the primary endpoint of preventing clinically significant CMV infection by week 24 post-HCT.[6] | While brincidofovir did show a reduction in CMV viremia during the treatment phase (up to week 14), the effect was not sustained.[6] Consider alternative prophylactic strategies or a longer duration of treatment, though the latter may be associated with increased toxicity.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and animal studies of brincidofovir.
Table 1: Adverse Events in a Phase 3 Trial of Brincidofovir for CMV Prophylaxis (NCT01769170) [6][7]
| Adverse Event | Brincidofovir (n=303) | Placebo (n=149) |
| Serious Adverse Events | 57.1% | 37.6% |
| Acute Graft-versus-Host Disease | 32.3% | 6.0% |
| Diarrhea (Serious) | 6.9% | 2.7% |
| All-Cause Mortality (Week 24) | 15.5% | 10.1% |
Table 2: Efficacy of Brincidofovir in Animal Models of Orthopoxvirus Infection
| Animal Model | Treatment Group | Treatment Initiation (Day Post-Infection) | Survival Rate (%) | Reference |
| Monkeypox Virus (Prairie Dog) | Brincidofovir | -1 | 57% | [4] |
| Brincidofovir | 0 | 43% | [4] | |
| Brincidofovir | 1 | 29% | [4] | |
| Placebo | - | 0% | [4] | |
| Ectromelia Virus (Mouse) | Brincidofovir (10 mg/kg) | 4 | 78% | [4] |
| Placebo | - | 13% | [4] | |
| Rabbitpox Virus (Rabbit) | Brincidofovir (Dose-dependent) | 4 | Dose-dependent increase vs. placebo | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving brincidofovir.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a standard method to determine the in vitro efficacy of an antiviral compound against cytopathic viruses.
Materials:
-
Confluent monolayer of a suitable host cell line (e.g., BSC-40 cells for variola virus) in 96-well plates.[9]
-
Virus stock of known titer.[9]
-
Brincidofovir stock solution of known concentration.
-
Cell culture medium (e.g., RPMI with 2% fetal bovine serum).[9]
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates to achieve a confluent monolayer on the day of infection.[9]
-
Compound Dilution: Prepare a series of 2-fold dilutions of brincidofovir in cell culture medium.[9]
-
Infection: Infect the confluent cell monolayers with the virus at a specific multiplicity of infection (e.g., 0.1). Allow the virus to adsorb for 1 hour at 35.5°C.[9]
-
Treatment: Remove the viral inoculum and add the prepared dilutions of brincidofovir or medium alone (for virus control) to the respective wells.[9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours), depending on the virus.
-
Staining: After incubation, fix and stain the cells with a suitable staining solution (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The half-maximal effective concentration (EC50) is calculated as the concentration of brincidofovir that reduces the number of plaques by 50% compared to the virus control.
Clinical Trial Protocol Summary: Adenovirus Treatment in Immunocompromised Patients (Based on NCT02087306 & NCT04706923)
This protocol is a summary of the methodology used in Phase 2 and 3 clinical trials for the treatment of adenovirus infection in immunocompromised patients.[10][11]
Patient Population:
-
Immunocompromised pediatric and adult patients (e.g., post-hematopoietic cell transplant) with confirmed adenovirus viremia.[10][12]
Study Design:
-
Open-label, multicenter studies.[10][11] Some studies were non-randomized, while others involved dose-escalation cohorts.[10][12]
Treatment Regimen:
-
Oral Brincidofovir (NCT02087306):
-
Intravenous Brincidofovir (NCT04706923):
-
Dose-escalation cohorts with doses ranging from 0.2 mg/kg to 0.4 mg/kg for patients <50 kg, and 10 mg to 20 mg for patients ≥50 kg, administered twice weekly.[12]
-
-
Duration: Treatment continued for a specified period (e.g., 4 to 12 weeks) or until viral clearance.[12][13]
Assessments:
-
Efficacy:
-
Safety:
Virology Monitoring:
-
Blood samples for plasma adenovirus DNA quantification by qPCR were collected at baseline and at regular intervals (e.g., weekly) throughout the study.[10][12]
In Vivo Efficacy Study Protocol Summary: Monkeypox Virus Infection in Prairie Dogs
This protocol summarizes the methodology for evaluating the efficacy of brincidofovir in a lethal animal model of smallpox.[14][15]
Animal Model:
-
Prairie dogs, a model susceptible to lethal monkeypox virus infection.[14]
Study Design:
-
Randomized, placebo-controlled study.
Challenge:
-
Animals were challenged intranasally with a 90% lethal dose (LD90) of monkeypox virus on day 0.[14]
Treatment Groups:
-
Brincidofovir administered orally at a specified dose (e.g., 20 mg/kg followed by two doses of 5 mg/kg every 48 hours).[15]
-
Treatment was initiated at different time points relative to infection (e.g., day -1, day 0, or day 1).[14]
-
A placebo group received a vehicle control.
Assessments:
-
Primary Endpoint: Survival rate.
-
Secondary Endpoints:
Monitoring:
-
Animals were observed daily for clinical signs of illness and mortality for a specified period post-infection.
Visualizations
Brincidofovir Mechanism of Action
Caption: Intracellular activation and mechanism of action of Brincidofovir.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of Brincidofovir.
Logical Relationship: Troubleshooting GI Toxicity vs. GVHD
Caption: Decision pathway for differentiating GI toxicity from GVHD.
References
- 1. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. assets.contenthub.wolterskluwer.com [assets.contenthub.wolterskluwer.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug may still be viable as CMV prophylaxis | MDedge [ma1.mdedge.com]
- 6. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation. [vivo.weill.cornell.edu]
- 8. The efficacy and pharmacokinetics of brincidofovir for the treatment of lethal rabbitpox virus infection: a model of smallpox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Research | Moss Lab | Stanford Medicine [med.stanford.edu]
- 14. Pharmacokinetics and Efficacy of a Potential Smallpox Therapeutic, Brincidofovir, in a Lethal Monkeypox Virus Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
CMX-001 (Brincidofovir) Research Technical Support Center
Welcome to the technical support center for CMX-001 (Brincidofovir) research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is CMX-001 and what is its primary mechanism of action?
A1: CMX-001, also known as brincidofovir (BCV), is an orally bioavailable lipid conjugate of cidofovir (CDV), a nucleotide analog antiviral agent.[1][2][3] Its lipid component is designed to mimic a natural lipid, lysophosphatidylcholine, allowing it to efficiently enter cells using endogenous lipid uptake pathways.[1][4] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir.[1][5] Cellular kinases then phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-PP).[2][5] CDV-PP acts as a competitive inhibitor of viral DNA polymerase, becoming incorporated into the growing viral DNA chain and causing premature chain termination, thus halting viral replication.[2][5]
Q2: What are the key advantages of CMX-001 over its parent compound, cidofovir?
A2: CMX-001 offers several advantages over cidofovir:
-
Enhanced Potency: The lipid conjugate formulation leads to higher intracellular concentrations of the active metabolite, cidofovir diphosphate, resulting in significantly greater in vitro potency against a broad spectrum of double-stranded DNA (dsDNA) viruses.[3][6][7]
-
Oral Bioavailability: Unlike cidofovir, which requires intravenous administration, CMX-001 is orally bioavailable.[3][4]
-
Improved Safety Profile: CMX-001 is not a substrate for the human organic anion transporters responsible for cidofovir's accumulation in the kidneys.[3][6] This significantly reduces the risk of nephrotoxicity (kidney damage) commonly associated with cidofovir therapy.[2][3][6]
Q3: Against which viruses has CMX-001 shown activity?
A3: CMX-001 has demonstrated broad-spectrum antiviral activity against all five families of dsDNA viruses that infect humans.[7] This includes, but is not limited to, orthopoxviruses (like variola and vaccinia virus), herpesviruses (CMV, HSV-1, HSV-2), adenoviruses, polyomaviruses (BK and JC virus), and papillomaviruses.[3][4][8][9]
Q4: What is the known mechanism of resistance to CMX-001?
A4: Resistance to CMX-001 can develop through amino acid substitutions in the viral DNA polymerase, which is the target protein of the active metabolite, cidofovir diphosphate.[1] However, due to their distinct mechanisms of action, cross-resistance between CMX-001 and other antivirals like tecovirimat is not expected.[1]
Troubleshooting Guides
In Vitro Antiviral Assays
Q1: My EC50 value for CMX-001 is higher than expected from the literature. What are the potential causes?
A1: Several factors can lead to variability in EC50 values:
-
Cell Line Health: Ensure cells are healthy, within a low passage number, and not overgrown at the time of infection. Suboptimal cell health can affect both virus replication and drug metabolism.
-
Virus Titer: An inaccurate virus titer leading to a high Multiplicity of Infection (MOI) can overwhelm the antiviral effect. Re-titer your virus stock.
-
Compound Solubility and Stability: CMX-001 is soluble in ethanol.[8] Ensure it is fully dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment, as the compound may not be stable in aqueous media for extended periods.
-
Assay Duration: The incubation time for your assay should be appropriate for the replication kinetics of your specific virus and host cell line. An overly long incubation might allow for viral breakthrough.
-
Assay Method: Different methods for quantifying viral activity (e.g., plaque reduction, yield reduction, qPCR, CPE inhibition) can yield different EC50 values. Ensure your method is consistent and validated.
Q2: I'm observing significant cytotoxicity in my uninfected control wells treated with CMX-001. How can I address this?
A2: Unexpected cytotoxicity can confound antiviral assay results. Consider the following:
-
Confirm CC50: First, determine the 50% cytotoxic concentration (CC50) of CMX-001 on your specific host cell line in parallel with your antiviral assays (see Protocol 2). This will establish the therapeutic window. The selectivity index (SI), calculated as CC50 / EC50, should ideally be ≥10.[10]
-
Concentration Range: Ensure your highest CMX-001 concentration is not excessively above the expected CC50. Refer to published data for typical CC50 values in various cell lines (see Table 2).
-
Cell Density: Cell seeding density can influence cytotoxicity. Lower density cultures may be more sensitive to the compound. Optimize your seeding density.
-
Solvent Toxicity: If using a solvent like ethanol or DMSO to dissolve CMX-001, ensure the final concentration in the culture medium is non-toxic to the cells. Run a solvent-only control.
In Vivo Studies
Q3: I am observing significant gastrointestinal (GI) toxicity (e.g., diarrhea, weight loss) in my animal models treated with CMX-001. What should I consider?
A3: GI toxicity has been a noted challenge with oral CMX-001, particularly in adult hematopoietic cell transplant recipients in clinical settings.[9][11]
-
Dose and Regimen: The dosing regimen is critical. Animal toxicology studies have shown GI toxicity at doses >10 mg/kg/day when administered once daily.[12] Review your dosing and frequency. The active metabolite has a long intracellular half-life, which may allow for less frequent dosing.[4]
-
Distinguishing from Disease Pathology: In certain models, particularly those involving immunosuppression or graft-versus-host disease (GVHD), it can be challenging to distinguish drug-related toxicity from disease pathology, as both can present with similar GI symptoms and histological findings like epithelial apoptosis.[9] It is crucial to include appropriate control groups (e.g., vehicle-treated, disease-only) to make this distinction.
-
Formulation/Vehicle: Ensure the vehicle used for oral gavage (e.g., 0.4% carboxymethylcellulose) is not contributing to the observed effects.[13] Test the vehicle alone in a control group.
Data and Experimental Protocols
Quantitative Data Summary
Table 1: In Vitro Efficacy (EC50) of CMX-001 (Brincidofovir) Against Various dsDNA Viruses
| Virus | Strain(s) | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|---|
| Variola Virus | Five Strains | BSC-40 | 0.05 - 0.21 | [14] |
| Vaccinia Virus | Not Specified | MRC-5 | ~1.0 | [8] |
| Cowpox Virus | Not Specified | MRC-5 | 0.6 | [8] |
| Rabbitpox Virus | Not Specified | Not Specified | ~0.5 | [15] |
| Ectromelia Virus | Not Specified | Not Specified | ~0.5 | [15] |
| Cytomegalovirus (CMV) | Not Specified | MRC-5 | 0.0009 | [8][16] |
| Herpes Simplex Virus 1 (HSV-1) | Not Specified | MRC-5 | 0.06 | [8][16] |
| Herpes Simplex Virus 2 (HSV-2) | Not Specified | MRC-5 | 0.08 | [8][16] |
| BK Virus | Dunlop | RPTECs | 0.13 | [17] |
| African Swine Fever Virus | Not Specified | PAMs | 0.00276 |[18] |
Table 2: In Vitro Cytotoxicity (CC50) of CMX-001 (Brincidofovir)
| Cell Line | Assay Type | CC50 (µM) | Reference |
|---|---|---|---|
| BSC-40 | Crystal Violet Staining | ~15 | [14] |
| Primary Adult Mouse Kidney (AMK) | Cell Viability Assay | 105 | [16] |
| Primary Mouse Cortical Cells | Cell Viability Assay | 112 | [16] |
| Porcine Alveolar Macrophages (PAMs) | Not Specified | 58 |[18] |
Detailed Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).
-
Cell Seeding: Plate a suitable host cell line (e.g., MRC-5, BSC-40) in 6- or 12-well plates. Seed at a density that will result in a confluent monolayer on the day of infection.[17]
-
Compound Preparation: Prepare serial dilutions (e.g., 2-fold or 10-fold) of CMX-001 in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a low MOI (e.g., 0.1) that will produce countable plaques (typically 50-100 plaques per well).[14] Allow the virus to adsorb for 1 hour at 37°C.[14]
-
Treatment: Remove the viral inoculum. Overlay the monolayer with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the prepared serial dilutions of CMX-001. Also include a "virus control" (no drug) and "cell control" (no virus, no drug) well.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 3-7 days), depending on the virus.[14]
-
Staining: Remove the overlay. Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.26% crystal violet to visualize the plaques.[14]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The EC50 is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[14]
Protocol 2: MTS Cytotoxicity Assay
This colorimetric assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed the host cell line in a 96-well plate at a pre-determined optimal density.[17]
-
Compound Addition: Add serial dilutions of CMX-001 to the wells. Include "cells only" (no drug) and "medium only" (background) controls.[17]
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 3-7 days).[17]
-
MTS Reagent Addition: Add MTS reagent (often combined with an electron coupling solution like PES) to each well according to the manufacturer's instructions.[17]
-
Incubation: Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[17]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the untreated "cells only" control. The CC50 is calculated as the concentration of CMX-001 that reduces cell viability by 50%.[17]
Visualizations
Caption: Mechanism of action of CMX-001 (Brincidofovir).
Caption: General experimental workflow for CMX-001 evaluation.
Caption: Troubleshooting logic for unexpected CMX-001 EC50 results.
References
- 1. drugs.com [drugs.com]
- 2. What is Brincidofovir used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Brincidofovir | C27H52N3O7P | CID 483477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Brincidofovir: understanding its unique profile and potential role against adenovirus and other viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Brincidofovir is a robust replication inhibitor against African swine fever virus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Performance of CMX 001 (Brincidofovir)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing CMX 001 (brincidofovir) effectively in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as brincidofovir (BCV), is a lipid-conjugate prodrug of cidofovir (CDV), a nucleotide analog antiviral agent.[1][2] The lipid moiety facilitates enhanced entry into cells.[3] Once inside the cell, the lipid component is cleaved by intracellular enzymes, releasing cidofovir.[4] Cellular kinases then phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-PP).[4] CDV-PP acts as a competitive inhibitor of viral DNA polymerase, becoming incorporated into the growing viral DNA chain and causing premature chain termination, thus halting viral replication.[4]
Q2: What is the spectrum of activity for this compound?
A2: this compound exhibits broad-spectrum activity against double-stranded DNA (dsDNA) viruses.[5][6] This includes members of the Herpesviridae (e.g., cytomegalovirus, herpes simplex virus), Adenoviridae, Polyomaviridae (e.g., BK and JC viruses), Poxviridae (e.g., variola, monkeypox), and Papillomaviridae families.[2][7]
Q3: What are the key advantages of this compound over conventional cidofovir?
A3: The lipid conjugation of this compound offers several advantages over its parent compound, cidofovir:
-
Enhanced Oral Bioavailability: The lipid component improves oral absorption.[5]
-
Increased Intracellular Concentration: The lipid moiety facilitates efficient entry into cells, leading to higher intracellular concentrations of the active cidofovir diphosphate.[5][6]
-
Greater Potency: this compound is significantly more potent in vitro than cidofovir against a range of dsDNA viruses.[8]
-
Reduced Nephrotoxicity: this compound is not a substrate for the human organic anion transporter 1 (hOAT1) in the kidneys, which is responsible for the dose-limiting nephrotoxicity observed with cidofovir.[9]
Q4: What are the typical effective concentrations (EC50) of this compound in vitro?
A4: The EC50 values for this compound are generally in the low micromolar to nanomolar range and vary depending on the virus and cell line used. For example, against variola virus strains, the EC50 averages around 0.11 µM.[10][11] For BK polyomavirus in primary human urothelial cells, the EC50 is approximately 0.27 µM.[12]
Q5: How should this compound be handled and stored for in vitro experiments?
A5: this compound is typically supplied as a solid powder. For in vitro use, it should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working dilutions in cell culture media, ensure thorough mixing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between experiments. | Cell density at the time of infection and treatment can influence the apparent efficacy of this compound.[13] Inconsistent viral titers or multiplicity of infection (MOI). Variability in the metabolic state of the cells. | Standardize cell seeding density and ensure monolayers are confluent at the time of the experiment. Always use a freshly titrated viral stock and a consistent MOI. Ensure consistent cell culture conditions (media, serum, passage number). |
| Observed cytotoxicity at expected therapeutic concentrations. | The cytotoxic effects of this compound can be cell line dependent and may be related to the lipid moiety at higher concentrations.[13] The compound may not be fully dissolved or may have precipitated out of solution. | Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a cell viability assay (e.g., MTT, MTS). Ensure the working concentrations are well below the CC50. Visually inspect your diluted compound in media for any signs of precipitation. If observed, try a different dilution method or a lower stock concentration. |
| Lower than expected antiviral potency. | Suboptimal intracellular conversion of this compound to cidofovir diphosphate. Presence of drug-resistant viral variants. Degradation of the compound due to improper storage or handling. | Ensure cells are healthy and metabolically active to facilitate the necessary enzymatic conversions. Sequence the viral DNA polymerase gene (e.g., UL54 in CMV) to check for known resistance mutations.[1] Use fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Discrepancy between in vitro efficacy and in vivo results. | Pharmacokinetic and pharmacodynamic (PK/PD) differences between the in vitro and in vivo systems. Species-specific differences in metabolism. | Consider the PK/PD properties of this compound when designing in vivo studies. Be aware that some animal models may have species-specific metabolic differences that affect drug efficacy.[8] |
| Unexpected drug-drug interactions in combination studies. | This compound may have synergistic or antagonistic effects with other antiviral agents. | When combining this compound with other drugs, perform a checkerboard assay to systematically evaluate for synergy, additivity, or antagonism.[14][15] |
Data Presentation
Table 1: In Vitro Efficacy of this compound (Brincidofovir) Against Various dsDNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Poxviridae | Variola virus (multiple strains) | BSC-40 | 0.05 - 0.21 | [10][11] |
| Poxviridae | Vaccinia virus | - | ~0.07 - 0.8 | [11] |
| Poxviridae | Cowpox virus | - | Submicromolar | [14] |
| Polyomaviridae | BK polyomavirus | Primary Human Urothelial Cells | 0.27 | [12] |
| Polyomaviridae | JC virus | Human Fetal Brain SVG Cells | < 0.1 | [16] |
| Herpesviridae | Herpes Simplex Virus (HSV) | - | ~0.03 | [17] |
Table 2: Cytotoxicity Profile of this compound (Brincidofovir) in Different Cell Lines
| Cell Line | Assay | CC50 (µM) | Reference(s) |
| Primary Human Urothelial Cells | Multiple (DNA replication, mitochondrial activity, ATP levels, membrane integrity) | >10 | [12][18] |
| BSC-40 (African green monkey kidney) | Not specified | ~15 | [19] |
Experimental Protocols
Protocol 1: Determination of EC50 by Plaque Reduction Assay
-
Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer within 24-48 hours.
-
Compound Preparation: Prepare serial 2-fold dilutions of this compound in serum-free culture medium. A typical starting concentration is 10 µM.
-
Virus Infection: Aspirate the culture medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and overlay the cell monolayers with culture medium containing 1-2% carboxymethylcellulose (CMC) or other viscous agent and the various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 3-10 days).
-
Plaque Visualization: Aspirate the overlay medium and stain the cells with a solution of crystal violet in methanol/water.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control wells.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at a density that will result in a sub-confluent monolayer after the desired incubation period.
-
Compound Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the antiviral assay. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Mechanism of action of this compound (brincidofovir).
Caption: Workflow for determining the EC50 of this compound.
Caption: A logical approach to troubleshooting low antiviral activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brincidofovir (CMX001) Inhibits BK Polyomavirus Replication in Primary Human Urothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Efficacy of the Combination of ST-246 with CMX001 against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic efficacy of the combination of ST-246 with CMX001 against orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hexadecyloxypropyl-cidofovir (CMX001) suppresses JC virus replication in human fetal brain SVG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of CMX001 Against Herpes Simplex Virus Infections in Mice and Correlations with Drug Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brincidofovir (CMX001) inhibits BK polyomavirus replication in primary human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
CMX 001 (Brincidofovir) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for conducting experiments with CMX 001 (Brincidofovir). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Brincidofovir (BCV), is a lipid conjugate of cidofovir (CDV), an acyclic nucleotide analog of deoxycytidine monophosphate. Its lipid component allows for enhanced oral bioavailability and efficient entry into cells by mimicking natural lipids.[1] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-PP).[1] CDV-PP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent inhibition of viral replication.[2][3]
Q2: What is the spectrum of antiviral activity of this compound?
A2: this compound exhibits broad-spectrum activity against double-stranded DNA (dsDNA) viruses.[1] It has demonstrated potent in vitro activity against members of the Poxviridae, Herpesviridae, Adenoviridae, Polyomaviridae, and Papillomaviridae families.[4][5]
Q3: How should this compound be stored?
A3: As a powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[6][2] Stock solutions in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]
Q4: How do I prepare a stock solution of this compound?
A4: this compound powder can be dissolved in DMSO or 0.1 M NaOH.[7] For a 1 mg/mL stock solution in DMSO, warming the solution may be necessary for complete dissolution. When using 0.1 M NaOH, a concentration of 50 mg/mL can be achieved with ultrasonic treatment.[6][2] It is recommended to adjust the pH to 8 with NaOH when preparing solutions in DMSO.[6] For aqueous solutions, a pH range of 7.5 to 8.0 is recommended for optimal stability.
Troubleshooting Guide
Issue 1: No antiviral effect observed in an in vitro assay.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the final concentrations in your assay are within the expected effective range for the specific virus and cell line you are using (refer to the EC50 tables below).
-
-
Possible Cause 2: Drug Degradation.
-
Possible Cause 3: Resistant Viral Strain.
-
Solution: Some viral strains may exhibit resistance to cidofovir and, consequently, to this compound.[8] If possible, test a reference-sensitive strain of the virus as a positive control.
-
-
Possible Cause 4: Inappropriate Cell Line.
-
Solution: Confirm that the cell line used is permissive to the virus and that the virus can efficiently replicate and cause a measurable cytopathic effect (CPE) or plaque formation.
-
Issue 2: High cytotoxicity observed in uninfected control cells.
-
Possible Cause 1: Drug Concentration Too High.
-
Solution: Review the CC50 data for your specific cell line (see tables below) and ensure you are not exceeding the toxic concentration. Perform a dose-response cytotoxicity assay to determine the appropriate concentration range for your experiments.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Include a solvent control (cells treated with the highest concentration of solvent used in the experiment) to assess its effect on cell viability.
-
Issue 3: Inconsistent results in animal studies.
-
Possible Cause 1: Improper Vehicle Control.
-
Possible Cause 2: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent oral gavage technique to minimize stress and ensure the full dose is administered. For chronic studies, consider using a voluntary oral administration method, such as incorporating the drug into a flavored jelly, to reduce stress.[11]
-
-
Possible Cause 3: Pharmacokinetic Variability.
-
Solution: Be aware that the pharmacokinetics of this compound can vary between animal species.[8] Dosing regimens may need to be adjusted accordingly.
-
Quantitative Data
Table 1: In Vitro Efficacy (EC50) of this compound Against Various dsDNA Viruses
| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | Reference |
| Poxviridae | Variola virus | BSH74 | BSC-40 | 0.21 | [3] |
| Variola virus | SOM77 | BSC-40 | 0.077 | [3] | |
| Variola virus | JPN51 | BSC-40 | 0.11 | [3] | |
| Variola virus | UNK52 | BSC-40 | 0.05 | [3] | |
| Variola virus | BRZ66 | BSC-40 | 0.11 | [3] | |
| Rabbitpox virus | ~0.5 | [6] | |||
| Ectromelia virus | ~0.5 | [6] | |||
| Herpesviridae | Herpes Simplex Virus | 0.0004 | [5] | ||
| Adenoviridae | Adenovirus | 0.02 | [5] | ||
| Polyomaviridae | Polyomavirus | 0.045 | [5] | ||
| Papillomaviridae | Papillomavirus | 17 | [5] | ||
| Asfarviridae | African Swine Fever Virus | PAMs | 0.00276 | [12] |
Table 2: In Vitro Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| BSC-40 (African green monkey kidney) | ~15 | [2][7] |
| PDA (human primitive neuroectodermal) | 0.1846 | [5][11] |
| COS-7 (African green monkey kidney) | 0.67 | [5][11] |
| Primary adult mouse kidney (AMK) | 105 | [13] |
| Porcine alveolar macrophages (PAMs) | 58 | [12] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Permissive cell line (e.g., Vero, BSC-40)
-
Complete cell culture medium
-
This compound stock solution
-
Virus stock with a known titer
-
96-well or 6-well cell culture plates
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
Methodology:
-
Cell Seeding: Seed the selected cell line into plates and grow to confluence.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well for a 6-well plate).
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the this compound dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Overlay: After a short incubation with the drug, add the overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: Cytotoxicity Assay (MTT or CCK-8)
This assay determines the concentration of this compound that is toxic to uninfected cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the selected cell line into 96-well plates.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the this compound dilutions to the wells containing the cells. Include a "cell control" (no drug) and a "solvent control".
-
Incubation: Incubate the plates for the same duration as the planned antiviral assay.
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of action of this compound (Brincidofovir).
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMX001 | CAS:444805-28-1 | Broad spectrum antiviral drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Brincidofovir | HSV | Antiviral | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
CMX001 (Brincidofovir): A Comparative Analysis of Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CMX001 (brincidofovir) with other established antiviral compounds, including its parent drug cidofovir, acyclovir, and foscarnet. The following sections present a detailed analysis of their in vitro efficacy against a range of double-stranded DNA (dsDNA) viruses, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Executive Summary
CMX001, a lipid conjugate of cidofovir, demonstrates broad-spectrum antiviral activity against a wide array of dsDNA viruses.[1] Its unique structure facilitates enhanced oral bioavailability and increased intracellular delivery of the active antiviral agent, cidofovir diphosphate, resulting in significantly greater potency compared to cidofovir.[2][3] This enhanced efficacy is particularly notable against herpesviruses, adenoviruses, and poxviruses. While acyclovir and foscarnet are effective against specific herpesviruses, CMX001 offers a broader range of activity.
Mechanism of Action
CMX001 is a prodrug of cidofovir, designed to mimic a naturally occurring lipid to utilize endogenous uptake pathways for efficient entry into cells. Once inside the cell, the lipid moiety is cleaved, releasing cidofovir. Cellular enzymes then phosphorylate cidofovir to its active diphosphate form. Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of the elongating viral DNA chain and subsequent inhibition of viral replication.[2]
Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for CMX001 and comparator compounds against various dsDNA viruses. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.
Table 1: Antiviral Activity against Herpesviridae
| Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Herpes Simplex Virus-1 (HSV-1) | CMX001 | 0.001 - 0.029 | >10 | >345 - >10,000 | [4] |
| Cidofovir | 0.7 - 5.7 | >100 | >17.5 - >143 | [4] | |
| Acyclovir | 0.1 - 3.2 | >1000 | >312 - >10,000 | [4][5] | |
| Foscarnet | 26 - >793 | >100 | >0.1 - >3.8 | [4] | |
| Herpes Simplex Virus-2 (HSV-2) | CMX001 | 0.009 - 0.027 | >10 | >370 - >1111 | [4] |
| Cidofovir | 3.5 - 23 | >100 | >4.3 - >28.6 | [4] | |
| Acyclovir | 0.5 - 4.4 | >1000 | >227 - >2000 | [4][5] | |
| Foscarnet | 28.3 - 130 | >100 | >0.8 - >3.5 | [4] | |
| Varicella-Zoster Virus (VZV) | CMX001 | 0.001 | >10 | >10,000 | [4] |
| Cidofovir | 0.04 - 6.7 | >100 | >14.9 - >2500 | [4] | |
| Acyclovir | 1.18 - 4.1 | >1000 | >244 - >847 | [6] | |
| Foscarnet | 3.8 - 150 | >100 | >0.7 - >26.3 | [4] | |
| Cytomegalovirus (CMV) | CMX001 | 0.001 - 0.0051 | >10 | >1961 - >10,000 | [4] |
| Cidofovir | 0.26 - 13.3 | >100 | >7.5 - >385 | [4] | |
| Foscarnet | 39 - 185 | >100 | >0.5 - >2.6 | [4] |
Table 2: Antiviral Activity against Adenoviridae and Poxviridae
| Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Adenovirus (AdV) | CMX001 | 0.004 - 0.27 | >10 | >37 - >2500 | [4] |
| Cidofovir | 0.1 - 2.5 | >100 | >40 - >1000 | [4][7] | |
| Acyclovir | No activity | - | - | [7] | |
| Foscarnet | No activity | - | - | [7] | |
| Vaccinia Virus (VACV) | CMX001 | 0.07 | ~15 | ~214 | [1][2] |
| Cidofovir | 20 - 40 | >100 | >2.5 - >5 | [8] | |
| Variola Virus (VARV) | CMX001 | 0.05 - 0.21 (avg. 0.11) | ~15 | ~71 - ~300 (avg. ~136) | [1][2] |
| Cidofovir | ~10 | >100 | >10 | [1][2] |
Experimental Protocols
The in vitro antiviral activity and cytotoxicity data presented in this guide are primarily derived from two key experimental assays: the Plaque Reduction Assay for determining antiviral efficacy (EC50) and the MTT or similar cell viability assays for assessing cytotoxicity (CC50).
Plaque Reduction Assay (for EC50 Determination)
This assay quantifies the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
-
Cell Seeding: A confluent monolayer of a suitable host cell line (e.g., Vero, MRC-5, A549) is prepared in multi-well plates.
-
Virus Infection: Cells are infected with a known concentration of the virus for a defined adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated from the dose-response curve.
Cytotoxicity Assay (for CC50 Determination) using MTT
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compound for a duration similar to that of the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control, is determined from the dose-response curve.
Conclusion
CMX001 (brincidofovir) consistently demonstrates superior in vitro potency and a broader spectrum of activity against dsDNA viruses compared to its parent compound, cidofovir, and other antivirals like acyclovir and foscarnet. Its enhanced intracellular delivery mechanism translates to significantly lower EC50 values, often by several orders of magnitude. The favorable selectivity indices observed for CMX001 suggest a wide therapeutic window, making it a promising candidate for the treatment of various dsDNA viral infections. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals in the evaluation and advancement of novel antiviral therapies.
References
- 1. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Brincidofovir in Preparation for a Potential Smallpox Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiadenovirus Activities of Several Classes of Nucleoside and Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of CMX001 (Brincidofovir) and Cidofovir
This guide provides a detailed comparison of the in vitro performance of CMX001 (brincidofovir) and its parent compound, cidofovir. Brincidofovir is a lipid-conjugated prodrug of cidofovir developed to enhance oral bioavailability and reduce the nephrotoxicity associated with intravenous cidofovir administration.[1][2] The data presented herein, sourced from various in vitro studies, highlights the significant advantages of brincidofovir in terms of antiviral potency and cellular uptake mechanisms.
Mechanism of Action: Enhanced Intracellular Delivery
The primary difference between CMX001 and cidofovir lies in their cellular uptake. CMX001 is a lipid conjugate designed to mimic natural lysophosphatidylcholine, allowing it to efficiently enter cells via endogenous lipid uptake pathways.[3][4] Cidofovir, lacking this lipid moiety, enters cells much less efficiently.[1]
Once inside the cell, the lipid portion of CMX001 is cleaved by intracellular phospholipases to release cidofovir.[1][3] From this point, the mechanism is identical for both compounds. Cellular kinases phosphorylate cidofovir to its active form, cidofovir diphosphate (CDV-PP).[3][5] CDV-PP then acts as a competitive inhibitor of viral DNA polymerase. Its incorporation into the elongating viral DNA strand leads to chain termination and halts viral replication.[3][5] This enhanced delivery mechanism results in higher intracellular concentrations of the active drug from CMX001 compared to administering cidofovir itself.[3][6]
References
- 1. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Brincidofovir? [synapse.patsnap.com]
- 4. Efficacy of therapeutic intervention with an oral ether–lipid analogue of cidofovir (CMX001) in a lethal mousepox model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brincidofovir - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
CMX001 (Brincidofovir): A Comparative Efficacy Guide for Researchers
An in-depth analysis of CMX001 (brincidofovir) in comparison to existing antiviral treatments, supported by experimental data for researchers, scientists, and drug development professionals.
CMX001, the investigational name for brincidofovir, is an orally bioavailable lipid conjugate of cidofovir. This modification enhances intracellular delivery of the active antiviral agent, cidofovir diphosphate, while reducing systemic exposure to cidofovir, thereby mitigating the risk of nephrotoxicity associated with the parent drug. Brincidofovir has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of human smallpox disease.[1][2] Its efficacy has also been evaluated against other double-stranded DNA (dsDNA) viruses, including adenovirus, cytomegalovirus (CMV), and herpes simplex virus (HSV), with varying outcomes compared to existing therapies.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical and preclinical studies, comparing the efficacy of CMX001 (brincidofovir) with existing treatments.
Adenovirus Infection in Immunocompromised Patients
Table 1: Efficacy of Brincidofovir vs. Cidofovir for Adenovirus Infection in Immunocompromised Patients (Salvage Therapy)
| Endpoint | Brincidofovir (CMX001) (n=13) | Historical Cidofovir Treatment (prior to CMX001) |
| Virologic Response (≥2 log10 drop in viral load) | 69.2% (9/13) by week 8 | No significant change in median viral load |
| Median Time to Virologic Response | 7 days | Not Applicable |
| Survival (Median) | 196 days (for responders) vs. 54.5 days (for non-responders) | Not directly compared in this study |
| Adverse Events | No serious adverse events attributed to CMX001 | All patients had failed or were intolerant to prior cidofovir therapy |
Data from a retrospective analysis of patients who received CMX001 as salvage therapy.[3][4][5]
Table 2: Efficacy of Brincidofovir for Asymptomatic Adenovirus Viremia in HCT Recipients (Phase 2 Trial)
| Endpoint | Brincidofovir 100 mg BIW (n=14) | Brincidofovir 100 mg QW (n=16) | Placebo (n=18) |
| Treatment Failure | 21% | 38% | 33% |
| Undetectable Viremia at Week 1 (Baseline ≥1000 copies/mL) | 86% (6/7) | Not Reported | 25% (2/8) |
| All-Cause Mortality | 14% | 31% | 39% |
BIW: twice weekly; QW: once weekly. HCT: Hematopoietic Cell Transplant.[6]
Cytomegalovirus (CMV) Prophylaxis in Hematopoietic Cell Transplant (HCT) Recipients
Table 3: Efficacy of Oral Brincidofovir for CMV Prophylaxis in HCT Recipients (Phase 3 SUPPRESS Trial)
| Endpoint (through Week 24 post-HCT) | Brincidofovir (n=303) | Placebo (n=149) |
| Clinically Significant CMV Infection (Primary Endpoint) | 51.2% | 52.3% |
| CMV Viremia (through Week 14) | 25.7% | 41.6% |
| All-Cause Mortality | 15.5% | 10.1% |
| Serious Adverse Events | 57.1% | 37.6% |
| - Acute Graft-vs-Host Disease | 32.3% | 6.0% |
| - Diarrhea | 6.9% | 2.7% |
This trial did not meet its primary endpoint.[7][8]
Orthopoxvirus Infection (Smallpox Animal Models)
Table 4: Survival Rates in Animal Models of Lethal Orthopoxvirus Infection
| Animal Model | Treatment | Survival Rate |
| Monkeypox Virus (Prairie Dog) | Brincidofovir (treatment initiation day -1) | 57% |
| Brincidofovir (treatment initiation day 0) | 43% | |
| Brincidofovir (treatment initiation day +1) | 29% | |
| Monkeypox Virus (Nonhuman Primate) | Tecovirimat (10 mg/kg for 14 days) | >90% |
| Rabbitpox Virus (Rabbit) | Tecovirimat (40 mg/kg for 14 days) | >90% |
Human efficacy trials for smallpox are not feasible. Efficacy is established based on animal models.[9][10][11][12][13]
Herpes Simplex Virus (HSV)
Preclinical data suggests CMX001 is effective against acyclovir-resistant HSV-1. In one case study, a pediatric patient with acyclovir-resistant HSV-1 and adenovirus infection showed viral clearance after treatment with brincidofovir following the failure of acyclovir and cidofovir.[14][15][16]
Experimental Protocols
Retrospective Analysis of Brincidofovir for Adenovirus Salvage Therapy
-
Study Design: A retrospective analysis of 13 immunocompromised patients with adenovirus disease and viremia who were treated with CMX001 under an emergency investigational new drug (EIND) protocol. All patients had previously failed or were intolerant to intravenous cidofovir.
-
Patient Population: Included patients with severe combined immunodeficiency, a small bowel transplant recipient, and allogeneic stem cell transplant recipients. The median age was 6 years.
-
Treatment Regimen: CMX001 was administered orally. Dosing was individualized based on clinical status and weight.
-
Efficacy Assessment: Virologic response was defined as a ≥2 log10 drop in adenovirus DNA in serum from baseline or undetectable levels. Survival was also monitored.
-
Safety Assessment: Adverse events were monitored and recorded throughout the treatment period.[3][4][5]
Phase 3 Trial of Oral Brincidofovir for CMV Prophylaxis (SUPPRESS Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Patient Population: 452 adult CMV-seropositive HCT recipients without CMV viremia at screening.
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral brincidofovir (100 mg twice weekly) or a placebo until week 14 post-HCT.
-
Primary Endpoint: The proportion of patients with clinically significant CMV infection (CMV viremia requiring preemptive therapy or CMV disease) through week 24 post-HCT.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal events and graft-versus-host disease.[7][8][17]
Animal Models for Orthopoxvirus Efficacy
-
Species and Virus: Nonhuman primates infected with monkeypox virus and rabbits infected with rabbitpox virus were used as surrogate models for human smallpox.
-
Treatment Regimen: Tecovirimat was administered orally at varying doses and durations post-infection. For brincidofovir, treatment was initiated at different time points relative to viral challenge in the prairie dog model.
-
Efficacy Assessment: The primary endpoint was survival. Viral load and lesion severity were also assessed.
-
Regulatory Basis: These studies were conducted under the FDA's "Animal Rule," which allows for the approval of drugs for serious or life-threatening conditions when human efficacy trials are not ethical or feasible.[9][12]
Mechanism of Action & Experimental Workflow Visualizations
Brincidofovir (CMX001) Mechanism of Action
Caption: Intracellular activation of brincidofovir to inhibit viral DNA synthesis.
Tecovirimat Mechanism of Action (Orthopoxvirus)
Caption: Tecovirimat inhibits orthopoxvirus egress by targeting the p37 protein.
Experimental Workflow: Adenovirus Salvage Therapy Study
Caption: Workflow for the retrospective study of brincidofovir in adenovirus salvage therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety and efficacy of CMX001 as salvage therapy for severe adenovirus infections in immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Brincidofovir for Asymptomatic Adenovirus Viremia in Pediatric and Adult Allogeneic Hematopoietic Cell Transplant Recipients: A Randomized Placebo-Controlled Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. journals.asm.org [journals.asm.org]
- 11. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 12. Oral Tecovirimat for the Treatment of Smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. ovid.com [ovid.com]
- 15. Brincidofovir clearance of acyclovir-resistant herpes simplex virus-1 and adenovirus infection after stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug disappoints in phase 3 HSCT trial | MDedge [mdedge.com]
CMX001 (Brincidofovir): A Comparative Analysis for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CMX001, also known as Brincidofovir (BCV), an antiviral drug candidate with broad-spectrum activity against double-stranded DNA (dsDNA) viruses. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a vital resource for the scientific community engaged in antiviral research and development.
Executive Summary
CMX001 is a lipid conjugate of cidofovir (CDV), designed to overcome the limitations of its parent drug, primarily its poor oral bioavailability and significant nephrotoxicity.[1] The addition of a lipid moiety enhances its cellular uptake, leading to higher intracellular concentrations of the active antiviral agent, cidofovir diphosphate.[2] This modification results in a substantial increase in antiviral potency against a wide range of dsDNA viruses, including herpesviruses, adenoviruses, and orthopoxviruses.[3][4] This guide presents a comparative overview of CMX001 and its parent compound, cidofovir, with a focus on in vitro potency, in vivo efficacy in animal models, and clinical trial outcomes.
Mechanism of Action
CMX001 is a prodrug that leverages endogenous lipid uptake pathways to enter cells. Once inside, the lipid conjugate is cleaved, releasing cidofovir, which is then phosphorylated by cellular enzymes to its active form, cidofovir diphosphate. This active metabolite acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[3][5]
References
- 1. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hexadecyloxypropyl-cidofovir, CMX001, prevents adenovirus-induced mortality in a permissive, immunosuppressed animal model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CMX001 (Brincidofovir) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of research findings for CMX001, also known as brincidofovir. It offers an objective comparison of its performance against alternative antiviral agents, supported by experimental data from preclinical and clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this broad-spectrum antiviral agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies involving CMX001, comparing its efficacy against placebo and its parent drug, cidofovir.
Table 1: In Vitro Antiviral Activity of CMX001 vs. Cidofovir
| Virus Family | Virus | CMX001 EC₅₀ (µM) | Cidofovir EC₅₀ (µM) | Fold-Increase in Potency |
| Poxviridae | Variola virus | 0.004 | 1.08 | 271 |
| Vaccinia virus | 0.01 | 1.5 | 150 | |
| Cowpox virus | 0.007 | 1.2 | 171 | |
| Ectromelia virus | 0.05 | 1.2 | 24 | |
| Monkeypox virus | Not Reported | Not Reported | Not Reported | |
| Rabbitpox virus | Not Reported | Not Reported | Not Reported | |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Not Reported | Not Reported | Not Reported |
| Herpes Simplex Virus (HSV) | Not Reported | Not Reported | Not Reported | |
| Adenoviridae | Adenovirus | Not Reported | Not Reported | Not Reported |
| Polyomaviridae | BK virus | Not Reported | Not Reported | Not Reported |
| JC virus | Not Reported | Not Reported | Not Reported | |
| Papillomaviridae | Human Papillomavirus (HPV) | Not Reported | Not Reported | Not Reported |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data extracted from a study on the development of CMX001 for the treatment of poxvirus infections[1].
Table 2: Efficacy of CMX001 in Animal Models of Orthopoxvirus Infection
| Animal Model | Virus | CMX001 Dose | Treatment Initiation | Survival Rate (CMX001) | Survival Rate (Placebo) |
| New Zealand White Rabbits | Rabbitpox virus (RPXV) | 10 mg/kg/day for 5 days | 1 day before challenge | 100% | 0% |
| New Zealand White Rabbits | Rabbitpox virus (RPXV) | 10 mg/kg/day for 5 days | 4 days after infection | 100% | 0% |
| New Zealand White Rabbits | Rabbitpox virus (RPXV) | 10 mg/kg/day for 5 days | 5 days after infection | 75% | 0% |
| New Zealand White Rabbits | Rabbitpox virus (RPXV) | 20 mg/kg (single dose) | Onset of lesions | Statistically significant benefit | 0% |
| Immune-deficient BALB/c mice | Vaccinia virus (IHD-J-Luc) | 20 mg/kg (p.o. on days 1, 3, 5, 7, 10, 14, 17, 21, 24) | Not specified | Extended survival | Not specified |
Data extracted from studies on the efficacy of CMX001 in animal models[1][2].
Table 3: Overview of CMX001 Clinical Trials
| Trial Identifier | Phase | Indication | Key Findings |
| CMX001-201 | II | Prevention of Cytomegalovirus (CMV) in HCT recipients | Demonstrated potential to improve outcomes for immunosuppressed patients. Showed no indication of myelosuppression or nephrotoxicity associated with other antivirals.[3] |
| CMX001-202 | II | Treatment of Adenovirus (AdV) infection in HCT recipients | First trial of an antiviral for AdV infection. Showed favorable trends for the twice-weekly dosing regimen in reducing viral load and disease progression compared to placebo.[4] |
| SUPPRESS (NCT01769170) | III | Prevention of CMV in HCT recipients | The trial was initiated to evaluate brincidofovir for the prevention of CMV infection.[5][6] However, it was associated with a higher all-cause mortality at week 24 compared to placebo (15.5% vs. 10.1%).[7] |
| CMX001-350 | Open-Label | Treatment of various dsDNA viral infections | Enrolled patients with 12 different dsDNA viral infections to evaluate safety, tolerability, and antiviral activity.[8] |
HCT: Hematopoietic Cell Transplant
Experimental Protocols
This section details the methodologies for key experiments cited in the research of CMX001.
Rabbitpox Virus Challenge Model in New Zealand White Rabbits
-
Objective: To evaluate the pre-exposure and post-exposure prophylactic efficacy of CMX001 against a lethal orthopoxvirus infection.
-
Animal Model: New Zealand White rabbits.
-
Challenge Agent: A lethal inoculum of Rabbitpox virus (RPXV) administered intradermally.
-
Treatment Groups:
-
CMX001-treated group: Received oral CMX001 at specified doses (e.g., 10 mg/kg/day for five days).
-
Placebo-treated group: Received a placebo.
-
-
Treatment Initiation: Varied across studies to assess efficacy at different stages of infection, including pre-exposure (one day before challenge) and post-exposure (up to five days after infection or at the onset of clinical signs like fever and lesions).
-
Primary Endpoint: Survival rate.
-
Key Findings: CMX001 demonstrated 100% survival when administered as pre-exposure prophylaxis or initiated up to four days post-infection. A significant survival benefit was observed even when treatment was delayed until the onset of clinical disease.[1]
Phase II Clinical Trial for CMV Prevention (CMX001-201)
-
Objective: To evaluate the safety and efficacy of CMX001 for the prevention of cytomegalovirus (CMV) infection in hematopoietic cell transplant (HCT) recipients.
-
Study Design: Randomized, placebo-controlled, double-blind, dose-escalating study.
-
Participants: 230 HCT recipients at risk of CMV infection.
-
Intervention:
-
CMX001: Administered orally at various doses, either once weekly or twice weekly.
-
Placebo.
-
-
Treatment Duration: 9 to 11 weeks (until post-transplant week 13), with a follow-up period of four to eight weeks.
-
Endpoints:
-
Primary: Incidence of CMV infection.
-
Secondary: Safety and tolerability, including assessment for myelosuppression and nephrotoxicity.
-
-
Key Findings: CMX001 showed potential for improving outcomes in this patient population and did not exhibit the myelosuppression or nephrotoxicity commonly associated with other anti-CMV therapies.[3]
Phase II Clinical Trial for Adenovirus Treatment (CMX001-202)
-
Objective: To assess the efficacy of CMX001 as a preemptive therapy for adenovirus (AdV) infection in HCT recipients.
-
Study Design: Randomized, blinded, placebo-controlled, proof-of-concept trial.
-
Participants: 48 pediatric and adult HCT recipients with detectable AdV viremia but without symptoms of AdV disease.
-
Intervention Groups:
-
CMX001 twice weekly (BIW)
-
CMX001 once weekly (QW)
-
Placebo
-
-
Endpoints:
-
Proportion of subjects with undetectable AdV viremia.
-
Progression to symptomatic AdV disease.
-
All-cause mortality.
-
-
Key Findings: The twice-weekly CMX001 regimen showed favorable trends in reducing viral load and preventing progression to symptomatic disease compared to placebo or once-weekly dosing.[4]
Visualizations
The following diagrams illustrate key aspects of CMX001's mechanism, experimental workflow, and its relationship with its parent compound.
Caption: Mechanism of action of CMX001 (Brincidofovir).
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for CMX001.
Caption: Logical comparison of CMX001 (Brincidofovir) and its parent drug, Cidofovir.
Comparison with Alternatives
CMX001 (brincidofovir) was developed as a lipid-conjugated prodrug of cidofovir to improve upon the therapeutic profile of the parent drug.[2][7]
Cidofovir: While effective against a range of dsDNA viruses, cidofovir's clinical use is hampered by its poor oral bioavailability, requiring intravenous administration, and its significant dose-limiting nephrotoxicity.[9] CMX001's design allows for oral administration and achieves higher intracellular concentrations of the active antiviral metabolite, cidofovir diphosphate, with lower plasma levels of cidofovir, thereby reducing the risk of kidney damage.[10][11]
Tecovirimat (TPOXX): Approved for the treatment of smallpox, tecovirimat has a different mechanism of action than CMX001, inhibiting the function of the p37 protein and preventing the formation of mature, enveloped virions.[11] This provides a potential alternative or combination therapy, particularly in the context of antiviral resistance. While tecovirimat is a valuable tool, the emergence of resistance is a concern, highlighting the need for antivirals with different mechanisms like CMX001.[12]
Other Antivirals: For CMV, drugs like ganciclovir, valganciclovir, and foscarnet are standard of care but are associated with significant toxicities, including myelosuppression and nephrotoxicity.[3][13] Newer agents like maribavir and letermovir offer alternative mechanisms and improved safety profiles for CMV management.[13] CMX001 was investigated as a prophylactic for CMV, and while it showed a lack of nephrotoxicity and myelosuppression in Phase II trials, a Phase III trial was halted due to higher mortality in the treatment arm.[7][10]
Conclusion
CMX001 (brincidofovir) represents a significant advancement in the development of nucleotide analogues, demonstrating enhanced potency and an improved safety profile compared to its parent compound, cidofovir, particularly with regard to nephrotoxicity. Its oral bioavailability offers a considerable advantage. While it has shown promise against a broad spectrum of dsDNA viruses in preclinical and early clinical studies, its development for CMV prophylaxis was unsuccessful in a pivotal Phase III trial. However, it has received approval for the treatment of smallpox. For researchers and drug development professionals, the story of CMX001 underscores the importance of balancing efficacy with safety, and the challenges of translating promising preclinical and early clinical data into successful late-stage clinical outcomes. Further research may explore its utility against other dsDNA viruses where its unique properties could offer a therapeutic benefit.
References
- 1. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chimerix reports Phase II trial data of CMX001 - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Chimerix, Inc. Initiates Phase 3 SUPPRESS Trial of Brincidofovir (CMX001) for Prevention of Cytomegalovirus in Hematopoietic Cell Transplant Recipients - BioSpace [biospace.com]
- 7. Brincidofovir - Wikipedia [en.wikipedia.org]
- 8. Chimerix Commences CMX001 Open-Label Clinical Study for the Treatment of Patients With Life-Threatening or Serious dsDNA Viral Infections [prnewswire.com]
- 9. Safety and Efficacy of CMX001 as Salvage Therapy for Severe Adenovirus Infections in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brincidofovir (CMX001) Toxicity Associated with Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity from GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. New Treatment Options for Refractory/Resistant CMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
CMX-001 (Brincidofovir) vs. Alternative Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMX-001 (brincidofovir) against other prominent nucleoside and nucleotide analogs, including its parent compound cidofovir, tecovirimat, remdesivir, and favipiravir. The analysis is supported by experimental data from in vitro studies to inform research and development efforts in antiviral therapies.
Overview of Antiviral Agents
This comparison focuses on the following antiviral agents:
-
CMX-001 (Brincidofovir): A lipid conjugate of cidofovir, designed to enhance oral bioavailability and intracellular delivery, thereby increasing its antiviral potency and reducing toxicity.[1][2] It is a broad-spectrum antiviral with activity against double-stranded DNA (dsDNA) viruses.[1]
-
Cidofovir: An acyclic nucleotide analog that is the parent drug of brincidofovir. It is active against a range of dsDNA viruses but is administered intravenously and associated with nephrotoxicity.[3][4]
-
Tecovirimat: An antiviral that targets the orthopoxvirus VP37 protein, which is essential for the formation of the viral envelope and cell-to-cell spread.[1] It is highly specific to orthopoxviruses.[1]
-
Remdesivir: A broad-spectrum antiviral agent that is a monophosphoramidate prodrug of an adenosine analog.[5] It primarily targets RNA-dependent RNA polymerase (RdRp) of RNA viruses but has also shown some activity against DNA viruses.[6][7]
-
Favipiravir: A pyrazine derivative that acts as a prodrug and, in its active form, selectively inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses.[8][9] It is generally not effective against DNA viruses.[10][11]
Mechanism of Action
The antiviral agents discussed employ distinct mechanisms to inhibit viral replication.
Brincidofovir and Cidofovir are nucleoside phosphonate analogs. Brincidofovir, being a lipid conjugate prodrug, facilitates entry into host cells.[1] Intracellularly, the lipid moiety is cleaved, releasing cidofovir, which is then phosphorylated by cellular enzymes to its active diphosphate form.[1] This active metabolite mimics deoxycytidine triphosphate (dCTP) and acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination and inhibition of viral replication.[1]
Tecovirimat functions by inhibiting the activity of the orthopoxvirus p37 protein (encoded by the F13L gene).[1][3] This protein is crucial for the formation of the extracellular enveloped virus, which is necessary for cell-to-cell spread. By targeting this protein, tecovirimat effectively prevents the virus from exiting the infected cell and spreading to neighboring cells.[2][3]
Remdesivir is a prodrug that is metabolized into its active triphosphate form within the host cell.[12] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[13][14] The incorporation of remdesivir leads to delayed chain termination, thereby halting viral RNA synthesis.[15][16]
Favipiravir also acts as a prodrug, being converted to its active ribofuranosyl-5'-triphosphate (RTP) form intracellularly.[8][17] Favipiravir-RTP then acts as a substrate for the viral RNA-dependent RNA polymerase, leading to lethal mutagenesis, where non-viable mutations are introduced into the viral RNA, and subsequent chain termination.[9][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Cidofovir and brincidofovir reduce the pathology caused by systemic infection with human type 5 adenovirus in immunosuppressed Syrian hamsters, while ribavirin is largely ineffective in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The in vitro Evaluation of the Activity of COVID-19 Antiviral Drugs Against Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sterispharma.com [sterispharma.com]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Favipiravir? [synapse.patsnap.com]
Independent Verification of CMX001 (Brincidofovir) Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMX001 (brincidofovir) performance against its primary comparator, cidofovir, and other relevant antiviral agents. The information is supported by experimental data from in vitro, in vivo, and clinical studies to aid in research and drug development decision-making.
Executive Summary
CMX001, an oral prodrug of cidofovir, demonstrates significantly enhanced antiviral potency against a broad spectrum of double-stranded DNA (dsDNA) viruses compared to its parent compound.[1][2][3][4] This heightened efficacy is attributed to its lipid-conjugate structure, which facilitates increased intracellular uptake.[1][5] A key advantage of CMX001 is its improved safety profile, notably the absence of nephrotoxicity commonly associated with intravenous cidofovir.[1][2][6] However, clinical trials have revealed gastrointestinal side effects and a higher all-cause mortality in a specific prophylactic setting, necessitating careful consideration of its risk-benefit profile.
Mechanism of Action
CMX001 is a lipid conjugate of the acyclic nucleotide phosphonate, cidofovir.[7] Its lipophilic nature allows for efficient passive diffusion across cell membranes. Once inside the cell, the lipid moiety is cleaved by cellular enzymes, releasing cidofovir. Cidofovir is then phosphorylated by host cell kinases to its active diphosphate form, cidofovir diphosphate (CDV-PP). CDV-PP acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.[7]
In Vitro Efficacy
CMX001 consistently demonstrates superior in vitro activity against a wide range of dsDNA viruses compared to cidofovir. The 50% effective concentration (EC50) values for CMX001 are significantly lower, indicating greater potency.
| Virus Family | Virus | CMX001 EC50 (µM) | Cidofovir EC50 (µM) | Fold Improvement |
| Poxviridae | Variola virus | 0.001 | 0.271 | 271 |
| Vaccinia virus | 0.004 | 0.24 | 60 | |
| Monkeypox virus | 0.006 | 0.48 | 80 | |
| Ectromelia virus | 0.01 | 0.24 | 24 | |
| Herpesviridae | Cytomegalovirus (CMV) | 0.0009 | 0.5 | >500 |
| Herpes Simplex Virus-1 (HSV-1) | 0.06 | >10 | >167 | |
| Herpes Simplex Virus-2 (HSV-2) | 0.08 | >10 | >125 | |
| Varicella-Zoster Virus (VZV) | 0.75 | 2.5 | 3.3 | |
| Adenoviridae | Adenovirus (AdV) | 0.005-0.02 | 1.0-5.0 | 50-1000 |
Data compiled from multiple sources. Actual values may vary depending on the specific viral strain and cell line used.
In Vivo Efficacy in Animal Models
Preclinical studies in animal models of orthopoxvirus infections have demonstrated the protective efficacy of CMX001, forming the basis of its FDA approval for smallpox under the "Animal Rule".
| Animal Model | Virus | Treatment Group | Survival Rate (%) |
| Rabbit | Rabbitpox virus | CMX001 (10 mg/kg/day for 5 days, initiated 4 days post-infection) | 100% |
| Placebo | 0% | ||
| Mouse | Ectromelia virus (Mousepox) | CMX001 (single 25 mg/kg dose, 4-5 days post-infection) | Significant reduction in mortality |
| Placebo | High mortality | ||
| Prairie Dog | Monkeypox virus | CMX001 (treatment initiated 1 day prior to infection) | 57% |
| CMX001 (treatment initiated on day of infection) | 43% | ||
| CMX001 (treatment initiated 1 day post-infection) | 29% | ||
| Placebo | 0% |
Data is a summary from various studies and specific survival rates can vary based on dosing and timing of administration.[8][9][10]
Clinical Trial Data
Adenovirus Infection
CMX001 has been evaluated for the preemptive treatment of adenovirus infection in hematopoietic cell transplant (HCT) recipients.
| Study Phase | Patient Population | Dosing Regimen | Key Findings |
| Phase II | HCT recipients with AdV viremia | CMX001 twice weekly (BIW) vs. once weekly (QW) vs. Placebo | - Viral Load Reduction: A greater proportion of patients in the BIW group achieved undetectable AdV viremia.[11] - Progression to Disease: Lower proportion of patients in the BIW group progressed to symptomatic disease.[11] - Mortality: Overall mortality was lower in the BIW cohort (14%) compared to the QW (31%) and placebo (39%) cohorts.[11] |
| Phase II (IV formulation) | Immunocompromised patients with AdV infection | Dose-escalation cohorts (0.2, 0.3, 0.4 mg/kg) | - Viral Clearance: Dose-dependent antiviral activity with 100% viral clearance in the highest dose cohort.[12] - Safety: Intravenous formulation was well-tolerated with no serious gastrointestinal or hepatic toxicities observed.[12] |
Cytomegalovirus (CMV) Prophylaxis
A Phase III trial investigated the use of CMX001 for the prevention of clinically significant CMV infection in HCT recipients.
| Study Phase | Patient Population | Dosing Regimen | Key Findings |
| Phase III | CMV-seropositive HCT recipients | CMX001 vs. Placebo until week 14 post-HCT | - Primary Endpoint: No significant difference in the rate of clinically significant CMV infection by week 24 (51.2% in CMX001 group vs. 52.3% in placebo group).[13][14] - Viremia: Fewer CMX001 recipients developed CMV viremia through week 14.[13][14] - Adverse Events: Higher incidence of serious adverse events in the CMX001 group, including acute graft-versus-host disease and diarrhea.[13][14] - Mortality: Higher all-cause mortality at week 24 in the CMX001 group (15.5%) compared to the placebo group (10.1%).[13][14] |
Safety and Tolerability Profile
A key differentiator of CMX001 is its reduced risk of nephrotoxicity compared to cidofovir.[1][2][6] However, oral administration has been associated with gastrointestinal adverse events.
| Adverse Event | CMX001 (Oral) | Cidofovir (Intravenous) |
| Nephrotoxicity | Not a dose-limiting toxicity.[1][2][6] | Dose-dependent and a major dose-limiting toxicity.[6] |
| Gastrointestinal | Diarrhea, nausea, and vomiting are common.[13][14] | Less common. |
| Myelosuppression | Not typically observed.[5] | Can occur.[6] |
| Hepatotoxicity | Transient elevations in liver enzymes have been reported.[6] | Less common. |
Comparison with Other Alternatives
Tecovirimat
For orthopoxvirus infections, tecovirimat is another approved antiviral with a different mechanism of action (inhibits viral egress).[7] Limited clinical data directly comparing brincidofovir and tecovirimat for monkeypox suggests tecovirimat may have more promise, though more extensive studies are needed.[15] Some studies suggest a potential for synergistic effects when used in combination.[16]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the in vitro antiviral activity of a compound.[17][18]
Methodology:
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known quantity of the virus.
-
Compound Addition: The cells are then treated with various concentrations of the antiviral agent being tested.
-
Overlay: A semi-solid medium is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Staining and Counting: The cells are fixed and stained, and the plaques are counted. The concentration of the antiviral agent that reduces the number of plaques by 50% is determined as the EC50.
Viral Load Quantification by qPCR
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of viral DNA or RNA in a sample, providing a quantitative measure of viral load.[19][20]
Methodology:
-
Sample Preparation: Viral nucleic acid (DNA or RNA) is extracted from the biological sample (e.g., plasma, tissue).
-
Reverse Transcription (for RNA viruses): If the virus has an RNA genome, the RNA is first converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The viral DNA or cDNA is amplified using specific primers that target a unique region of the viral genome. The amplification process is monitored in real-time using a fluorescent dye or probe.
-
Quantification: The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value) is proportional to the initial amount of viral nucleic acid in the sample. A standard curve is used to determine the absolute viral copy number.[21]
Conclusion
Independent verification of CMX001's performance confirms its potent in vitro and in vivo antiviral activity against a range of dsDNA viruses, with a notable advantage over cidofovir in terms of its safety profile, particularly the lack of nephrotoxicity. However, its clinical application is nuanced. While showing promise in treating adenovirus infections, its utility in CMV prophylaxis in HCT recipients is limited by a lack of superior efficacy and a concerning safety signal. For researchers and drug developers, CMX001 remains a valuable tool and a lead compound for the development of next-generation nucleotide analogues with optimized efficacy and safety profiles. Further research is warranted to explore its potential in combination therapies and for other viral indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Brincidofovir: understanding its unique profile and potential role against adenovirus and other viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Brincidofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. livemint.com [livemint.com]
- 16. biomedgrid.com [biomedgrid.com]
- 17. benchchem.com [benchchem.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. youtube.com [youtube.com]
- 21. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of CMX001 (Brincidofovir)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of CMX001, also known as Brincidofovir. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. While CMX001 is not universally classified as a hazardous substance, it is prudent to handle it as a potentially hazardous drug due to its potential for carcinogenicity and reproductive toxicity.[1][2]
Core Safety and Handling Principles
Before initiating any disposal procedures, ensure that all personnel are familiar with the following safety protocols:
-
Avoid Direct Contact: Prevent direct contact with broken or crushed tablets and the oral suspension.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coats, and eye protection, when handling CMX001.
-
In Case of Exposure:
-
Segregation: All CMX001 waste must be segregated from general laboratory waste.
**Step-by-Step Disposal Protocol
The recommended method for the disposal of CMX001 is through a licensed environmental management vendor, typically involving incineration. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Waste Identification and Segregation:
-
Solid Waste: This category includes unused or expired tablets, contaminated personal protective equipment (PPE), and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing CMX001 should be collected separately.
-
Contaminated Materials: Any materials used for cleaning spills or decontaminating surfaces should also be treated as CMX001 waste.
-
-
Containment and Labeling:
-
Collect all CMX001 waste in designated, leak-proof, and clearly labeled containers.
-
Labels should include "Hazardous Waste," the chemical name "CMX001 (Brincidofovir)," and the accumulation start date.
-
-
Storage:
-
Store sealed waste containers in a designated, secure area away from general lab traffic and incompatible materials.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with CMX001. A standard laboratory disinfectant or a 70% ethanol solution is generally effective for surface cleaning.
-
-
Arranging for Disposal:
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically defining concentration limits for CMX001 disposal or required inactivation times. The guiding principle is to treat all CMX001 waste as potentially hazardous and dispose of it through a certified waste management vendor.
| Data Point | Value |
| Concentration Limits for Disposal | Not established. |
| Specific Inactivation Time | Not established. |
| Recommended Disposal Method | Incineration via a licensed vendor. |
Experimental Protocols
Detailed experimental protocols for the specific chemical inactivation or disposal of CMX001 are not available in the public domain. The procedures outlined in this document are based on established best practices for the disposal of pharmaceutical and chemical waste.
Logical Workflow for CMX001 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of CMX001 waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of CMX001 waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
